Product packaging for Indoline-2-carboxylic acid(Cat. No.:CAS No. 78348-24-0)

Indoline-2-carboxylic acid

Cat. No.: B556871
CAS No.: 78348-24-0
M. Wt: 163,18 g/mole
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
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Description

Indoline-2-carboxylic acid is a member of indoles and a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B556871 Indoline-2-carboxylic acid CAS No. 78348-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
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Record name (1)-Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
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Record name INDOLINE-2-CARBOXYLIC ACID
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Significance As a Versatile Intermediate and Building Block in Organic Synthesis

Indoline-2-carboxylic acid is a highly valued building block in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. a2bchem.comchemimpex.com Its utility stems from its rigid bicyclic structure and the presence of both a secondary amine and a carboxylic acid functional group. These features allow for a wide range of chemical modifications, making it a versatile intermediate for constructing diverse molecular architectures. chemimpex.comchemimpex.com

The synthesis of this compound itself can be achieved through several methods, including the reduction of its aromatic counterpart, Indole-2-carboxylic acid. sioc-journal.cnresearchgate.net Once obtained, it serves as a starting material for a variety of chemical transformations. For instance, its N-protected forms, such as Boc-L-indoline-2-carboxylic acid and Fmoc-L-indoline-2-carboxylic acid, are widely used in peptide synthesis and the development of pharmaceuticals. chemimpex.comchemimpex.com The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups enhance the compound's stability and solubility, facilitating its use in complex, multi-step synthetic sequences. chemimpex.comchemimpex.com

Furthermore, this compound is a key precursor in the synthesis of various indole (B1671886) derivatives, which are known for their broad spectrum of biological activities. chemimpex.comchemimpex.com Its structure can be strategically modified to produce compounds with specific therapeutic properties, highlighting its importance in drug discovery and development. a2bchem.com The ability to functionalize both the nitrogen atom and the carboxylic acid group provides chemists with a powerful tool for generating molecular diversity.

Role in Peptide Synthesis and Medicinal Chemistry

In the realms of peptide synthesis and medicinal chemistry, Indoline-2-carboxylic acid is utilized as a constrained amino acid analogue. wiley.comnih.gov Its rigid, bicyclic structure makes it a valuable tool for introducing specific conformational constraints into peptides. wiley.com This is particularly useful for mimicking or stabilizing specific secondary structures, such as β-turns, which are important for biological activity. nih.gov

The (S)-isomer of this compound is considered a mimetic of both L-proline and L-phenylalanine. wiley.comnih.gov This dual mimicry allows it to be incorporated into peptide sequences to study structure-activity relationships and to design novel peptide-based therapeutics with enhanced stability and bioactivity. chemimpex.comwiley.com By replacing natural amino acids with this compound, researchers can create peptides with improved properties, such as resistance to enzymatic degradation.

However, its use in synthesizing long peptide chains can be challenging due to its lower reactivity and a tendency to form undesirable side products like diketopiperazines. wiley.comnih.gov Despite these synthetic hurdles, its ability to influence peptide conformation, particularly by favoring a cis amide bond in polar solvents, makes it a unique and valuable tool for designing peptides with unusual secondary structures. wiley.comnih.govacs.org The development of derivatives with various protecting groups, such as Boc and Fmoc, has been crucial for its effective use in solid-phase peptide synthesis. chemimpex.comchemimpex.com

Conceptualization As a Fluorescent Analogue of Proline

Historical and Classical Synthetic Approaches

The foundational methods for synthesizing this compound have relied on various reduction techniques applied to precursors like 3-(2-nitrophenyl)-2-oxopropanoic sodium salt and Indole-2-carboxylic acid derivatives. These classical approaches have been refined over time to improve yields and address environmental concerns.

Reduction of 3-(2-nitrophenyl)-2-oxopropanoic Sodium Salt

A common route to Indole-2-carboxylic acid, a direct precursor to this compound, involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comtandfonline.com This salt is typically prepared from the condensation of 1-methyl-2-nitrobenzene and diethyl oxalate. tandfonline.comtandfonline.com Various reducing agents have been employed for the subsequent reductive cyclization to form the indole (B1671886) ring system.

Ferrous Sulfate (B86663) and Ammonium (B1175870) Hydroxide (B78521) Reduction Methods

One of the established methods for the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt utilizes ferrous sulfate and ammonium hydroxide. tandfonline.comtandfonline.com This method, while effective, is known to produce a significant amount of iron mud as a byproduct, necessitating recrystallization of the crude product to achieve pure Indole-2-carboxylic acid. tandfonline.comtandfonline.com The process involves the in-situ formation of ferrous hydroxide, which acts as the reducing agent.

Ferrous Hydroxide-Catalyzed Reduction with Hydrazine (B178648) Hydrate (B1144303)

To circumvent the issues associated with large amounts of iron waste, a method employing a catalytic amount of ferrous hydroxide with hydrazine hydrate as the reductant was developed. tandfonline.comtandfonline.com In this procedure, 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, derived from nitrotoluene and diethyl oxalate, is treated with an 80% (w/w) aqueous solution of hydrazine hydrate in an alkaline medium. tandfonline.comgoogle.com The reaction is catalyzed by ferrous hydroxide and proceeds at an elevated temperature of 80-90 °C for approximately 3 hours to yield Indole-2-carboxylic acid. google.com This method is noted for its milder reaction conditions and simpler work-up procedure. google.com

Raney-Ni Catalyzed Hydrogen Reduction

Catalytic hydrogenation using Raney Nickel (Raney-Ni) represents another approach for the synthesis of Indole-2-carboxylic acid from 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comtandfonline.com While this method offers an alternative to metal-hydride reductions, it has been reported to provide only moderate isolated yields of the product. tandfonline.comtandfonline.com Raney-Ni is a versatile catalyst known for its ability to hydrogenate various functional groups, including nitro groups and carbon-carbon double bonds, under hydrogen pressure. nih.govmasterorganicchemistry.com

Starting MaterialReducing SystemProductReported YieldReference
3-(2-nitrophenyl)-2-oxopropanoic sodium saltFerrous Sulfate / Ammonium HydroxideIndole-2-carboxylic acid- tandfonline.comtandfonline.com
3-(2-nitrophenyl)-2-oxopropanoic sodium saltFerrous Hydroxide / Hydrazine HydrateIndole-2-carboxylic acid- tandfonline.comtandfonline.comgoogle.com
3-(2-nitrophenyl)-2-oxopropanoic sodium saltRaney-Ni / H₂Indole-2-carboxylic acidModerate tandfonline.comtandfonline.com

Reduction of Ethyl Indole-2-carboxylate (B1230498) to Ethyl Indoline-2-carboxylate using Magnesium Powder and Methanol (B129727)

An efficient and high-yielding method for the reduction of the indole nucleus involves the use of magnesium powder in methanol. mdpi.comgoogle.com This system effectively reduces ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate. mdpi.com The reaction is typically carried out by suspending the indole ester and magnesium turnings in dry methanol at a cool temperature (5 to 10°C) under a nitrogen atmosphere for several hours. google.com This method has been reported to achieve a high yield of 96% for the corresponding indoline ester. mdpi.com The reaction is noteworthy as it also facilitates an ester exchange when starting with ethyl esters, producing the methyl ester of this compound. koreascience.kr

Starting MaterialReducing SystemProductReported YieldReference
Indole-2-carboxamidePhosphonium Iodide / Hydriodic AcidDL-Indoline-2-carboxamide86% publish.csiro.aumdpi.com
Indole-2-carboxamidePhosphonium Iodide / Hydriodic Acid (one-pot hydrolysis)DL-Indoline-2-carboxylic acid77% publish.csiro.au
Ethyl Indole-2-carboxylateMagnesium Powder / MethanolEthyl Indoline-2-carboxylate96% mdpi.com
Ethyl Indole-2-carboxylatesMagnesium / MethanolMethyl Indoline-2-carboxylatesHigh koreascience.kr

Direct Reaction of Indoline with Carbon Dioxide

A straightforward method for the synthesis of this compound involves the direct carboxylation of indoline. In this one-step process, indoline is reacted with carbon dioxide. mdpi.com This method, while direct, often requires the subsequent resolution of the racemic product to obtain the desired enantiomer, for which resolving agents like (R)-α-phenethylamine or camphorsulfonic acid have been utilized. mdpi.com

Tin-mediated Reduction of Indole-2-carboxylic Acid Esters

A well-established method for preparing this compound involves the reduction of indole-2-carboxylic acid or its esters. researchgate.net One common approach utilizes tin (II) chloride (SnCl₂) and dry hydrogen chloride (HCl) gas in a lower alkanol solvent, such as ethanol (B145695). vulcanchem.comgoogle.com This reaction proceeds at temperatures ranging from -25°C to +25°C over a period of 2 to 24 hours at atmospheric pressure. google.com The initial product is an this compound ester tin complex. vulcanchem.comgoogle.com This intermediate can be isolated or treated in situ with an aqueous solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester and liberate the free this compound upon acidification. google.com A key advantage of this method is that it avoids the use of high-pressure equipment. google.comgoogle.com

Table 1: Tin-Mediated Reduction of Indole-2-Carboxylic Acid Esters

Parameter Details
Starting Material Indole-2-carboxylic acid or its ester
Reagents Stannous chloride (SnCl₂), dry hydrogen chloride (HCl)
Solvent Lower alkanol (e.g., ethanol)
Temperature -25°C to +25°C
Reaction Time 2–24 hours
Intermediate This compound ester tin complex

| Final Step | Alkaline hydrolysis (aqueous NaOH or KOH) followed by acidification |

Modern and Advanced Synthetic Strategies

Catalytic Hydrogenation with Mesoporous Catalysts (e.g., Pd-loaded Al-MCM-41)

Modern synthetic strategies often employ heterogeneous catalysts for improved efficiency, selectivity, and reusability. Mesoporous silica (B1680970) materials, such as MCM-41, have gained attention as catalyst supports due to their large surface area and ordered pore structure. mdpi.comresearchgate.net Palladium (Pd) nanoparticles loaded onto an aluminum-containing MCM-41 (Al-MCM-41) matrix can serve as an effective catalyst for hydrogenation reactions. mdpi.com

In the context of producing indoline derivatives, palladium catalysts supported on silica matrices are used for the hydrogenation of unsaturated bonds. rsc.org For instance, Pd-catalysts on aminated MCM-41 have shown high regioselectivity in the hydrogenation of dienes. rsc.org While direct hydrogenation of indole-2-carboxylic acid to this compound using Pd-loaded Al-MCM-41 is a plausible application, specific research data on this exact transformation is not detailed in the provided search results. However, the high activity of supported palladium catalysts in various hydrogenation and C-C coupling reactions, such as Heck and Suzuki reactions, underscores their potential in synthesizing complex heterocyclic structures like indolines. researchgate.netrsc.org

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of paramount importance for pharmaceutical applications. Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolution of racemic mixtures.

Asymmetric synthesis of (S)-indoline-2-carboxylic acid can be achieved through a free-radical cyclization reaction. mdpi.com This method may involve the reaction of a glycine (B1666218) tert-butyl ester derivative with a bromobenzyl bromide, catalyzed by a cinchona base derivative. mdpi.com The resulting product is then hydrolyzed to yield the target (S)-indoline-2-carboxylic acid. mdpi.com Another approach utilizes a 5-exo-trig cyclization of an aryl radical onto the nitrogen of an azomethine as the key annulating step to form the indoline ring. nih.gov The precursors for this cyclization can be prepared via phase transfer catalyzed Michael addition of a glycine Schiff base to various acceptors. nih.gov

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. L-phenylalanine is a common chiral pool starting material for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.netthieme-connect.com A key strategy involves a nitro amination approach. researchgate.net

The synthesis begins with the nitration of L-phenylalanine. researchgate.netthieme-connect.com This can be achieved using reagents like urea (B33335) nitrate/H₂SO₄ or a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netthieme-connect.com This step yields dinitrated or mononitrated phenylalanine derivatives. researchgate.netthieme-connect.com For example, nitration can produce 2,4-dinitro-L-phenylalanine with a yield of 75.7% in a one-pot synthesis. researchgate.net

The subsequent step is an intramolecular cyclization. For instance, intramolecular nitro amination of 2,4-dinitro-L-phenylalanine can produce (S)-6-nitro-indoline-2-carboxylic acid with a yield of 65.7% and an enantiomeric excess (ee) greater than 99.5%. researchgate.net Another route involves the bromination of 4-nitro-L-phenylalanine to give 2-bromo-4-nitro-L-phenylalanine, which then undergoes an intramolecular cyclization in the presence of a copper catalyst (e.g., CuCl) to yield (S)-6-nitrothis compound. thieme-connect.com

Table 2: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine

Step Reaction Reagents/Conditions Yield Enantiomeric Excess (ee) Reference
1 Nitration of L-phenylalanine Urea nitrate/H₂SO₄ 75.7% (one-pot) - researchgate.net
HNO₃, H₂SO₄, 0-20 °C 81% (for 4-nitro-L-phenylalanine) - thieme-connect.com
2 Intramolecular Nitro Amination - 65.7% > 99.5% researchgate.net
Bromination & Intramolecular Cyclization TBCA, H₂SO₄; then H₂O, K₂CO₃, CuCl 73% (bromination), 91% (cyclization) - thieme-connect.com
Combinations of Biocatalysis and Homogeneous Catalysis

A highly efficient and environmentally friendly approach to synthesizing (S)-2-indolinecarboxylic acid involves a combination of biocatalysis and homogeneous catalysis. This chemoenzymatic route offers a significant improvement over traditional multi-step syntheses that often suffer from low yields. rug.nlresearchgate.net

The process begins with the Perkin condensation to produce ortho-chlorocinnamic acid. This intermediate is then converted to (S)-ortho-chlorophenylalanine through the action of the enzyme phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net A key development in this area was the use of a PAL from Rhodotorula glutinis, with the recombinant enzyme expressed in E. coli, which achieved a 91% yield and 99% enantiomeric excess (ee) for the amino acid intermediate. wiley.com

The final step is a copper-catalyzed intramolecular ring closure of (S)-ortho-chlorophenylalanine to yield (S)-2-indolinecarboxylic acid. rug.nlresearchgate.net Optimization of this step has shown that as little as 0.01 mol% of CuCl is sufficient to achieve an excellent yield and ee. rug.nl The reaction proceeds efficiently in water, which is advantageous for large-scale production by avoiding solvent switches. rug.nl This combined biocatalytic and homogeneous catalysis approach represents a more economical and sustainable route, significantly reducing the carbon footprint compared to older methods. rug.nl

Key Features of the Chemoenzymatic Synthesis of (S)-2-Indolinecarboxylic Acid
StepReactionCatalyst/EnzymeKey Advantages
1Perkin Condensation-Forms ortho-chlorocinnamic acid intermediate
2Asymmetric AminationPhenylalanine Ammonia Lyase (PAL)High enantioselectivity (99% ee) wiley.com
3Intramolecular Ring ClosureCopper Catalyst (e.g., CuCl)High yield, low catalyst loading, proceeds in water rug.nl
Enantioselective Catellani-type Annulation utilizing Chiral this compound

Chiral this compound has emerged as a powerful co-catalyst in the highly enantioselective Catellani-type annulation. This palladium/norbornene cooperative catalysis enables the direct assembly of complex chiral all-carbon bridged ring systems. nih.govresearchgate.netwiley.com

In this reaction, chiral this compound facilitates the annulation of (hetero)aryl iodides, alkenyl triflates, and conjugated vinyl iodides with 4-(bromomethyl)cyclohexanone. nih.govwiley.comresearchgate.net The process involves a palladium/norbornene-assisted ortho-C–H functionalization, followed by a palladium/enamine-mediated enantiodetermining ipso-functionalization. thieme-connect.com The chiral this compound plays a crucial role in determining both the enantioselectivity and the reactivity of the reaction. thieme-connect.com

Control experiments and Density Functional Theory (DFT) calculations have suggested that the coordinating orientation of the chiral amino acid to the arylpalladium(II) center is key to achieving high levels of stereochemical control. nih.govwiley.comresearchgate.net This strategy, which uses a chiral organocatalyst to activate terminating reagents, opens new avenues for expanding enantioselective Catellani-type transformations. wiley.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) presents an effective strategy for the enantioselective synthesis of complex molecules derived from indoline scaffolds. One notable application is in the synthesis of indole-fused ε-lactones. rsc.org This is achieved through an N-heterocyclic carbene (NHC) and Lewis acid cooperative catalyzed DKR of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes. rsc.orgrsc.org

The process begins with a Bi(OTf)₃-catalyzed Friedel–Crafts reaction of indole-2-carboxaldehyde with a 2-hydroxy phenyl p-quinone methide to generate the racemic γ,γ-disubstituted indole 2-carboxaldehyde intermediate. rsc.org In the presence of an NHC and Bi(OTf)₃, this intermediate undergoes a formal [4+3] annulation to afford the desired tetracyclic ε-lactones in high yield and excellent enantiomeric ratio. rsc.orgrsc.org

Another DKR approach involves the rhodium-catalyzed intermolecular asymmetric reductive aldol (B89426) reaction of configurationally labile 3-aryl indole-2-carbaldehydes with acrylate (B77674) esters. nih.gov This method allows for the simultaneous generation of three stereogenic elements. The lability of the stereogenic axis is facilitated by a transient Lewis acid–base interaction between the formyl group and a strategically placed thioether moiety. nih.govacs.org DFT calculations have shown that this interaction lowers the rotational barrier, enabling the DKR process. nih.gov

Synthesis of Protected Forms of this compound

In peptide synthesis and other complex organic transformations, protecting groups are essential to prevent unwanted side reactions. For this compound, the most common protecting groups for the nitrogen atom are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-L-Indoline-2-carboxylic Acid Synthesis

Fmoc-L-indoline-2-carboxylic acid is a key building block in peptide synthesis, particularly for creating indole-containing peptides with diverse biological activities. chemimpex.com The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection under mild basic conditions, which is a cornerstone of solid-phase peptide synthesis. chemimpex.com

The synthesis typically involves the reaction of L-indoline-2-carboxylic acid with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. This reaction is usually performed in an organic solvent such as dichloromethane (B109758) or dimethylformamide at room temperature.

Boc-L-Indoline-2-carboxylic Acid Synthesis

Boc-L-indoline-2-carboxylic acid is another crucial derivative used in organic synthesis and medicinal chemistry. chemimpex.com The Boc group protects the nitrogen atom and can be removed under acidic conditions. This protecting group enhances the stability and solubility of the molecule, making it suitable for peptide synthesis and the construction of complex molecular architectures. chemimpex.com

The synthesis of N-Boc protected this compound can be achieved by reacting this compound with di-tert-butyl dicarbonate. clockss.org This reaction is often carried out in the presence of a base. The resulting Boc-protected derivative is a valuable intermediate for the synthesis of various pharmaceuticals. chemimpex.com For instance, the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) as a reducing agent provides the corresponding N-(tert-butoxycarbonyl)indolines in good yields. researchgate.net

Comparison of Fmoc and Boc Protecting Groups for this compound
Protecting GroupFull NameDeprotection ConditionPrimary Application
Fmoc9-fluorenylmethoxycarbonylMildly basicSolid-phase peptide synthesis chemimpex.com
Boctert-butyloxycarbonylAcidicPeptide synthesis, complex organic synthesis chemimpex.com

Challenges and Optimization in this compound Synthesis

The synthesis of this compound and its derivatives is not without its challenges. Issues such as low reactivity, side reactions, and the need for expensive catalysts can hinder efficient production. wiley.comresearchgate.net

One significant challenge is the low reactivity of the secondary amine in the indoline ring, which can make subsequent coupling reactions difficult. wiley.comresearchgate.net For example, coupling N-protected alanine (B10760859) with the methyl ester of this compound has proven to be challenging under standard conditions. wiley.com Furthermore, the molecule has a strong tendency to form diketopiperazines, which can reduce the yield of the desired longer peptide sequences. wiley.comresearchgate.net

Optimization strategies have been developed to overcome these hurdles. For instance, the use of specific coupling reagents like the Mukaiyama reagent or T3P (Propylphosphonic Anhydride) has been explored to improve the efficiency of peptide bond formation, although challenges with byproduct separation can arise. wiley.com

In the synthesis of the core indoline structure, early methods involving the reduction of indole-2-carboxylic acid with reagents like iodic phosphorus and hydriodic acid were effective but difficult to control, often leading to decomposition and impurities. google.com An optimized method involves the use of carbon disulfide as a co-solvent during the catalytic reduction, which helps to reduce side reactions and improve product purity. google.com Another approach involves the catalytic hydrogenation of N-Boc protected indoles, which can proceed smoothly at room temperature to give the corresponding indolines. clockss.org The choice of catalyst and reaction conditions is crucial; for example, a palladium-loaded Al-MCM-41 mesoporous catalyst has been used for a practical and environmentally benign hydrogen reduction process. tandfonline.com

Furthermore, post-modification strategies, such as the intramolecular C(sp2)-H amination of phenylalanine derivatives to form the indoline ring, have been developed. However, these methods can require harsh reaction conditions. wiley.com The synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine via nitration and subsequent intramolecular cyclization offers a route that avoids protection groups but requires careful control of the reaction conditions to achieve high yields and enantiomeric excess. researchgate.net

Overcoming Low Reactivity and Diketopiperazine Formation in Peptide Linkages

The incorporation of (S)-indoline-2-carboxylic acid (H-(2S)-Ind-OH) into peptide chains presents a dual challenge for synthetic chemists: the inherently low reactivity of its secondary amine and a pronounced propensity for the resulting dipeptides to cyclize into diketopiperazines. nih.govwiley.comresearchgate.net These characteristics necessitate the development of specific synthetic strategies to enable its use in longer peptide sequences. nih.gov

The low reactivity is primarily attributed to the reduced nucleophilicity of the aromatic secondary amine at the N-terminus. wiley.com This makes standard peptide coupling reactions, which rely on the nucleophilic attack of an amine on an activated carboxylic acid, inefficient. wiley.comresearchgate.net Consequently, many common coupling reagents prove ineffective for promoting the formation of a peptide bond with the indoline nitrogen.

Furthermore, once a dipeptide containing H-(2S)-Ind-OH at the N-terminus is formed, it exhibits a strong tendency to undergo intramolecular cyclization, yielding a diketopiperazine. nih.govresearchgate.net This side reaction is a significant hurdle, as it truncates the peptide chain and consumes the desired product. The formation of these cyclic dipeptides occurs readily upon deprotection of the N-terminus of an indoline-containing dipeptide ester. wiley.com

Research has focused on identifying effective coupling reagents and strategic approaches to circumvent these issues. A key finding is that the choice of coupling reagent is critical and highly dependent on the steric hindrance of the coupling partner. wiley.com While some reagents are successful for homo-dimerization, they fail when a more sterically demanding amino acid like alanine is introduced. wiley.comresearchgate.net

Studies have systematically evaluated various coupling reagents to overcome the low reactivity of the indoline amine. Initial attempts using a range of standard reagents under different conditions showed limited success. wiley.com

A significant breakthrough was the use of the Mukaiyama coupling reagent (2-chloro-1-methylpyridinium iodide) for the efficient synthesis of H-(2S)-Ind-OH homo-oligomers. wiley.com However, this reagent was found to be ineffective when coupling H-(2S)-Ind-OH with more sterically hindered amino acids. wiley.comresearchgate.net For these challenging couplings, alternative reagents have been investigated.

The following table summarizes the effectiveness of various coupling reagents in the synthesis of dipeptides containing H-(2S)-Ind-OH.

Coupling ReagentReactivity with H-(2S)-Ind-OHNotes
HATU, HBTU, DCC, EDC·HCl, PFPA, PFPPIneffective or traces of productThese standard reagents failed to promote the coupling, highlighting the low nucleophilicity of the indoline nitrogen. wiley.com
Mukaiyama ReagentEffective for homo-oligomersSuccessfully used for self-coupling of H-(2S)-Ind-OH but failed when coupling with sterically hindered amino acids like alanine. wiley.comresearchgate.net
BOP-ClPoor yieldProvided the desired dipeptide with sterically hindered amino acids, but in low yields. researchgate.net
T3PPoor yieldSimilar to BOP-Cl, enabled the formation of sterically challenging peptide bonds, albeit with poor efficiency. researchgate.net

This table is interactive. You can sort and filter the data.

The data indicates that steric hindrance from both the incoming amino acid and the indoline ring itself impedes the nucleophilic attack required for peptide bond formation. wiley.com

The high propensity of H-(2S)-Ind-OH-containing dipeptides to form diketopiperazines upon N-terminal deprotection necessitates strategic planning during peptide synthesis. wiley.com The intramolecular cyclization is a competing reaction that can dominate if not properly managed. nih.govresearchgate.net

Researchers have proposed a modular or block-wise synthetic approach to avoid the problematic deprotection step of an indoline-containing dipeptide ester. wiley.comresearchgate.net This strategy involves synthesizing a protected tripeptide before any deprotection of the indoline's N-terminus is attempted, thereby bypassing the vulnerable dipeptide stage. wiley.com For instance, the synthesis of a tripeptide like Cbz-L-Pro-(2S)-Ind-L-Pro-OMe was successful, and subsequent deprotection of the terminal amine did not lead to diketopiperazine formation, demonstrating the viability of this approach. wiley.com

Other general strategies in peptide synthesis to minimize diketopiperazine formation include:

Low-temperature coupling: Performing the reaction at lower temperatures (0–4°C) can reduce the rate of intramolecular cyclization.

Use of bulky protecting groups: Incorporating sterically large protecting groups on the N-terminus can physically hinder the cyclization reaction. peptide.com

Dipeptide unit coupling: Adding the second and third amino acid residues as a pre-formed dipeptide unit avoids the creation of a dipeptide-resin intermediate that is prone to cyclization. peptide.com

In situ acylation: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine with the next amino acid before it has the opportunity to cyclize. rsc.org

These findings underscore the unique challenges posed by (S)-indoline-2-carboxylic acid in peptide synthesis and highlight the specialized methods required for its successful incorporation into complex peptides. nih.govwiley.com

Reactions at the Carboxyl Group

The carboxylic acid moiety of this compound is a primary site for chemical modification, enabling the formation of various derivatives through reactions such as esterification and amidation. These transformations are crucial for its incorporation into larger molecules like peptides and for the synthesis of pharmacologically active compounds.

Esterification Reactions

Esterification of this compound is a common transformation to protect the carboxyl group or to modify the compound's properties. The ethyl ester of indole-2-carboxylic acid can be reduced to this compound ethyl ester using metallic tin and dry hydrogen chloride gas in ethanol under high pressure. researchgate.net A more recent method involves the reduction of an indole-2-carboxylic acid or its ester using stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent at atmospheric pressure. researchgate.net

A direct method for esterification involves treating (S)-indoline-2-carboxylic acid with thionyl chloride in methanol. rsc.orgnih.gov In this procedure, the acid is dissolved in methanol, cooled, and thionyl chloride is added dropwise. rsc.orgnih.gov The mixture is then heated to reflux to yield the corresponding methyl ester, methyl (S)-1-acetylindoline-2-carboxylate. rsc.orgnih.gov Similarly, substituted indole-2-carboxylic acids, such as 5-nitroindole-2-carboxylic acid and 6-bromoindole-2-carboxylic acid, can be esterified in ethanol in the presence of concentrated sulfuric acid. mdpi.com Alkaline hydrolysis of the resulting esters, such as ethyl indole-2-carboxylate, yields the corresponding carboxylic acid. nih.gov

Starting MaterialReagentsProductReference
(S)-Indoline-2-carboxylic acidThionyl chloride, MethanolMethyl (S)-indoline-2-carboxylate rsc.orgnih.gov
5-Nitroindole-2-carboxylic acidConc. H2SO4, EthanolEthyl 5-nitroindole-2-carboxylate mdpi.com
6-Bromoindole-2-carboxylic acidConc. H2SO4, EthanolEthyl 6-bromoindole-2-carboxylate mdpi.com
Indole-2-carboxylic acid ethyl esterTin, Hydrogen chloride, EthanolThis compound ethyl ester researchgate.net

Amidation and Peptide Coupling Reactions

Amide bond formation is a key reaction of this compound, enabling its integration into peptide chains and the synthesis of various amide derivatives. However, the compound's structure presents unique challenges. (S)-Indoline-2-carboxylic acid is noted for its low reactivity and a strong tendency to form diketopiperazines, which complicates its use in long peptide sequences. semanticscholar.org

A series of this compound N-(substituted)phenylamide derivatives have been synthesized to explore their biological activities. The general synthesis of N-substituted indole-2-carboxamides involves refluxing the corresponding indole-2-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with the appropriate amine in the presence of a base like pyridine (B92270) to yield the final amide product.

The coupling of (S)-indoline-2-carboxylic acid with other amino acids is a critical step for its inclusion in peptides. semanticscholar.org Studies have explored its reactivity with amino acid methyl esters, such as H-L-Ala-OMe and H-D-Ala-OMe, using standard coupling reagents like HBTU. semanticscholar.org While the reaction at the carboxylic acid moiety proceeds, the reactivity can be influenced by the steric hindrance of protecting groups. semanticscholar.org

The coupling at the secondary amine of the indoline ring with N-protected amino acids has proven to be more challenging due to steric hindrance. semanticscholar.org To overcome this, various coupling reagents have been tested. semanticscholar.org For instance, coupling N-protected glycines and prolines with methyl (S)-indoline-2-carboxylate worked effectively using the Mukaiyama reagent or T3P. semanticscholar.org However, the Mukaiyama reagent can lead to purification challenges due to the formation of 1-methyl-2-pyridone (B167067) as a by-product. semanticscholar.org

Table of Coupling Reagents for Dipeptide Synthesis

Coupling Reagent Base Solvent Observations Reference
HBTU - - Standard conditions, effective for C-terminus coupling. semanticscholar.org
T3P DIPEA Ethyl Acetate Effective for sterically less hindered amino acids; simplified purification. semanticscholar.org
Mukaiyama Reagent TEA - Effective, but by-product complicates purification. semanticscholar.org

Amide condensation has also been achieved between indoline derivatives and heterocyclic acids, such as pyrazine-2-carboxylic acid, using the condensing agent N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). mdpi.com

The carboxyl group of this compound and its analogs can be coupled with substituted hydrazines to form carbohydrazide (B1668358) derivatives. While direct examples for this compound are sparse in the provided literature, the methodology is well-documented for the closely related indole-2-carboxylic acid. The general procedure involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in a suitable solvent like dichloromethane. The substituted hydrazine is then added to the mixture to form the N-substituted carbohydrazide. This reaction is challenging because the basicity of amines can deprotonate the carboxylic acid, making it unreactive; coupling agents like EDCI circumvent this by creating a good leaving group. For example, 1H-indole-2-carboxylic acid has been successfully reacted with various substituted benzyl (B1604629) hydrazines using EDCI.

The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) is influenced by its distinct structural and reactive properties. semanticscholar.org The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used for the amine of this compound in SPPS.

A significant mechanistic challenge is the compound's low reactivity and high propensity for intramolecular cyclization to form diketopiperazines (DKPs). semanticscholar.org This side reaction is particularly problematic after the synthesis of a dipeptide, where deprotection of the N-terminus can lead to the formation of a stable six-membered DKP ring, truncating the peptide chain. semanticscholar.org

Studies have shown that the choice of coupling reagent is critical. semanticscholar.org Reagents like the Mukaiyama reagent, often used in solid-phase synthesis, have been employed, though they can present challenges in purification. semanticscholar.org The mechanism of amide bond formation often involves the reaction of the carboxylic acid with the coupling reagent to generate a highly reactive intermediate, such as an HOBt ester, which is then attacked by the amine of the incoming amino acid. The steric hindrance of the indoline scaffold can impede this nucleophilic attack, leading to lower yields and requiring optimized reaction conditions. semanticscholar.org These mechanistic hurdles necessitate careful strategic planning when incorporating this compound into longer peptide sequences. semanticscholar.org

Influence on Peptide Bond Conformation, Specifically Cis Amide Isomerization

(S)-Indoline-2-carboxylic acid ((2S)-Ind), when incorporated into peptide chains, exerts a significant influence on the conformation of the adjacent amide bond. wiley.comnih.gov Unlike proline, which generally favors a trans amide bond, derivatives of (S)-indoline-2-carboxylic acid show a pronounced tendency to adopt a cis amide conformation, particularly in polar solvents. nih.govacs.orgunipi.it

This distinct conformational preference has been the subject of detailed experimental and computational analysis. Studies on model compounds, such as methyl (S)-1-acetylindoline-2-carboxylate, have unequivocally demonstrated this strong inclination towards the cis isomer. nih.govunipi.it This behavior is attributed to the unique structural constraints imposed by the indoline ring, which is essentially a fusion of an aromatic ring onto the C4 and C5 positions of a proline ring. nih.govacs.org This fusion restricts the conformational freedom of the molecule, favoring the cis arrangement.

The solvent polarity plays a crucial role in modulating this equilibrium. In polar solvents like dimethyl sulfoxide (B87167) (DMSO-d6), the preference for the cis conformation is significantly enhanced. nih.govacs.org For instance, NMR analysis of the dimer Ac-(2S)-Ind-(2S)-Ind-OMe in DMSO-d6 revealed a strong preference for the cis-cis conformer for both amide bonds. nih.govacs.org This solvent-dependent isomerization highlights the importance of the molecular dipole moment in stabilizing the cis form. nih.govacs.org

The ability of (S)-indoline-2-carboxylic acid to promote cis amide bonds makes it a valuable tool for designing novel secondary structures in peptides. nih.govwiley.comunipi.it It can be used to induce specific turns and folds, such as β-turns and β-hairpins, and to create conformational switches within peptide sequences. wiley.com This property is particularly interesting for the synthesis of structures like the polyproline I helix, which is characterized by a series of cis amide bonds. wiley.com

However, the practical application of (S)-indoline-2-carboxylic acid in synthesizing long peptide chains can be challenging due to its low reactivity and a strong tendency to form diketopiperazines, a common side reaction for dipeptides containing this amino acid. wiley.comnih.gov Researchers are actively exploring various coupling reagents, solvents, and synthetic strategies to overcome these limitations and efficiently incorporate this unique amino acid into more complex peptides. wiley.com

Table 1: Solvent Effect on Amide Bond Conformation of (S)-Indoline-2-carboxylic Acid Derivatives

DerivativeSolventPredominant ConformationReference
Methyl (S)-1-acetylindoline-2-carboxylatePolar Solvents (e.g., DMSO)cis nih.govunipi.it
Ac-(2S)-Ind-(2S)-Ind-OMeDMSO-d6cis-cis nih.govacs.org
Ac-(2S)-Ind-(2S)-Ind-OMeCDCl3Mixture of cis and trans nih.govacs.org

Reactions Involving the Indoline Ring System

The indoline ring system of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modification of its aromatic character.

Nitration of the indoline ring is a key reaction for introducing a nitro group, which can then be further transformed into other functional groups. The position of nitration is highly dependent on the reaction conditions and the presence of protecting groups on the indoline nitrogen.

One common strategy involves the nitration of an N-acetylated indoline-2-carboxylate ester. The acetylation of the nitrogen atom directs the incoming nitro group primarily to the 5-position of the aromatic ring. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0–5 °C) to control the reaction and minimize side products.

Alternatively, direct nitration of this compound can lead to the formation of 6-nitrothis compound. researchgate.net This transformation is also typically performed with a nitrating mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity. The resulting 6-nitro derivative can then be esterified to its corresponding methyl ester. researchgate.net

The synthesis of 5-nitroindole-2-carboxylic acid often proceeds through the nitration of methyl 1-acetylindoline-2-carboxylate, yielding the 5-nitro derivative, which is then dehydrogenated. researchgate.net In some cases, nitration of L-phenylalanine can be a starting point, leading to 2,4-dinitro-L-phenylalanine, which then undergoes intramolecular cyclization to form (S)-6-nitro-indoline-2-carboxylic acid. researchgate.netresearchgate.net

Table 2: Nitration Conditions for this compound Derivatives

Starting MaterialReagentsMajor ProductYieldReference
Methyl 1-acetylindoline-2-carboxylateHNO₃/H₂SO₄Methyl 1-acetyl-5-nitroindoline-2-carboxylate~60-70%
This compoundHNO₃/H₂SO₄6-Nitrothis compound- researchgate.net
L-PhenylalanineUrea nitrate/H₂SO₄2,4-Dinitro-L-phenylalanine75.7% researchgate.netresearchgate.net

The conversion of the saturated indoline ring to the aromatic indole ring is a crucial transformation. This dehydrogenation, or oxidation, restores the aromaticity of the bicyclic system.

A widely used reagent for this purpose is manganese dioxide (MnO₂). The nitro-substituted indoline intermediates, such as methyl 1-acetyl-5-nitroindoline-2-carboxylate, can be effectively dehydrogenated to the corresponding indole derivative by refluxing with MnO₂ in a solvent like toluene. This step is essential in the synthesis of 5-nitroindole-2-carboxylic acid from its indoline precursor.

Another effective dehydrogenating agent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Methyl 6-nitroindoline-2-carboxylate can be readily dehydrogenated to methyl 6-nitroindole-2-carboxylate using DDQ. researchgate.net This reaction is typically carried out in an inert solvent.

Beyond nitration, the indoline ring can be functionalized at other positions, although this can be more challenging. The inherent reactivity of the indole nucleus often directs reactions to the C3 position. nih.govchim.it However, with appropriate strategies, functionalization at other sites, such as C6, can be achieved.

The functionalization at the C6 position of the indole ring is considered difficult due to its distance from potential directing groups. nih.gov However, metal-free catalytic approaches have been developed for the remote C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst. nih.govfrontiersin.org This method provides a direct route to C6-functionalized indole derivatives with good yields and high regioselectivity. nih.govfrontiersin.org

Functionalization at the C3 position is more common. For indole-2-carboxylates, acylation under Friedel-Crafts conditions can lead to substitution at the C3 position, although mixtures of isomers (3-, 5-, and 7-acyl derivatives) can be obtained depending on the reaction conditions. clockss.org The choice of Lewis acid catalyst and solvent plays a critical role in directing the regioselectivity of the acylation. clockss.org

For indoline-2-carboxamides, substitution at the C3 position can be used to create peptidomimetics that can help in understanding the active conformation of α-amino acids. clockss.org

This compound and its derivatives can participate in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). beilstein-journals.orgwiley.comfrontiersin.org The Ugi reaction is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form an α-acylamino carboxamide adduct. frontiersin.org

In the context of this compound, its indole counterpart, indole-2-carboxylic acid, is more commonly used in Ugi reactions. beilstein-journals.orgwiley.com The reduced nucleophilicity of the amino group in indole-2-carboxylic acid allows it to be used as the carboxylic acid component without significant competitive reactions. beilstein-journals.org The resulting Ugi adduct contains additional functional groups that can be utilized in subsequent post-condensation strategies to create complex, fused nitrogen heterocycles, such as benzodiazepinone and piperazinone cores. beilstein-journals.org

Post-Ugi transformations are a key strategy for expanding the structural diversity of the products. frontiersin.orgrsc.org For example, Ugi adducts derived from indole-2-carboxylic acid can undergo intramolecular cyclization to form pyrazino[1,2-a]indole-1,4-dione derivatives. wiley.com These strategies often involve metal-free conditions and can be highly regioselective. rsc.org The versatility of the Ugi reaction and subsequent transformations makes it a valuable method for synthesizing libraries of complex indole-based compounds for biological screening. wiley.comfrontiersin.org

Stereochemical Aspects and Racemic Resolution

This compound is a chiral molecule, and its stereochemistry is a critical aspect of its application in the synthesis of enantiomerically pure pharmaceuticals. The (S)-enantiomer is a particularly important building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. ptfarm.pl

The synthesis of enantiomerically pure (S)-indoline-2-carboxylic acid often starts with the racemic mixture, which is then resolved. researchgate.netsioc-journal.cn A common method for resolution is the use of a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric salts. The (2S)-enantiomer salt crystallizes preferentially and can be isolated by filtration. Subsequent treatment with an acid liberates the desired (S)-indoline-2-carboxylic acid.

Enzymatic methods also provide an environmentally friendly route to the enantiomerically pure acid. researchgate.netsioc-journal.cn For instance, the enzyme Chirazyme L-2 (an immobilized form of Candida antarctica lipase) can catalyze the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net This reaction efficiently produces the (S)-carboxylic acid with very high enantiomeric excess (>99.9% ee), leaving the (R)-ester unreacted. researchgate.net

The stereochemical purity of this compound and its derivatives is often monitored using High-Performance Liquid Chromatography (HPLC), sometimes on a chiral column. ptfarm.pl This analytical technique is crucial for ensuring the quality of the final product, especially in pharmaceutical applications. ptfarm.pl

Table 3: Methods for Racemic Resolution of this compound

MethodDescriptionAdvantagesDisadvantagesReference
Chiral Amine ResolutionFormation of diastereomeric salts with a chiral amine, followed by fractional crystallization.Robust, scalable, high enantiomeric excess (>99.5%).Multi-step process.
Enzymatic HydrolysisEnantioselective hydrolysis of a racemic ester derivative using a lipase (B570770).Eco-friendly, high enantiomeric excess (>99.9%).Enzyme cost, potentially lower yield. researchgate.net

Methods for Resolution of Racemic Mixtures (Chemical Reagents, Enzymes)

The separation of racemic this compound into its constituent enantiomers is a critical process for obtaining the biologically active (S)-isomer. This is achieved through classical chemical resolution using chiral resolving agents or through enzymatic resolution, which offers high selectivity under mild conditions. sioc-journal.cn

Chemical Resolution via Diastereomeric Salt Formation

A prevalent industrial method for resolving racemic this compound involves the formation of diastereomeric salts using a chiral amine. mdpi.com The process typically uses (R)-α-methylbenzylamine as the resolving agent. google.com When this chiral amine is added to a solution of racemic this compound, typically in a solvent like ethanol, it forms two diastereomeric salts. google.com Due to their different physical properties, one salt, the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid, can be selectively crystallized and isolated from the solution. google.com

Table 1: Chemical Resolution of Racemic this compound

Resolving AgentKey StepsSolvent(s)Typical YieldEnantiomeric PurityCitations
(R)-α-methylbenzylamine1. Diastereomeric salt formation2. Fractional crystallization3. AcidificationEthanol, Isopropanol, Water52.8% (with recycling)>99.5% , google.com
Camphorsulfonic acidResolution via diastereomeric salt formationNot specifiedNot specifiedNot specified mdpi.com

Enzymatic Resolution

Enzymatic resolution offers a highly specific alternative for obtaining enantiopure this compound. These methods typically involve the enantioselective hydrolysis of a racemic ester derivative of this compound. sioc-journal.cngoogle.com

One approach starts with the esterification of racemic this compound to its methyl ester. google.comgoogle.com This racemic ester is then exposed to a hydrolytic enzyme in a buffer solution. The enzyme selectively catalyzes the hydrolysis of one enantiomer, while leaving the other untouched. google.comgoogle.com For instance, enzymes such as Savinase, Alcalase, and Protease 7 can selectively hydrolyze the (R)-indoline-2-carboxylic acid methyl ester, leaving the desired (S)-indoline-2-carboxylic acid methyl ester with high optical purity (at least 99% e.e.). google.com The unreacted (S)-ester can then be separated and hydrolyzed to yield (S)-indoline-2-carboxylic acid.

Another strategy employs whole microbial cells as biocatalysts. For example, a strain of Bacillus aryabhattai has been shown to selectively hydrolyze (S)-ethyl indoline-2-carboxylate from a racemic mixture, producing (S)-indoline-2-carboxylic acid directly. mdpi.comresearchgate.net Under optimized conditions, this method achieved a 33% yield and an enantiomeric excess (e.e.) of 96% for the product. researchgate.net

Furthermore, immobilized lipases are effective for this transformation. Chirazyme L-2, an immobilized form of Candida antarctica lipase, efficiently catalyzes the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. This reaction can yield the (S)-carboxylic acid with an enantiomeric excess greater than 99.9% and the unreacted (R)-ester with 99.6% e.e. researchgate.net

Table 2: Enzymatic Resolution Methods for this compound Derivatives

Enzyme/BiocatalystSubstrateSelectivityProductYieldEnantiomeric Excess (e.e.)Citations
Savinase, Alcalase, Protease 7, etc.Racemic this compound methyl esterHydrolyzes (R)-ester(S)-indoline-2-carboxylic acid methyl esterNot specified>99% google.com, google.com
Bacillus aryabhattai (whole cells)(R, S)-ethyl indoline-2-carboxylateHydrolyzes (S)-ester(S)-indoline-2-carboxylic acid33%96% mdpi.com, researchgate.net
Candida antarctica lipase (Chirazyme L-2)N-Boc-indoline-2-carboxylic acid methyl esterHydrolyzes (S)-ester(S)-N-Boc-indoline-2-carboxylic acid~50%>99.9% researchgate.net

Enantioselective Preparation of (S)-Indoline-2-carboxylic Acid

Beyond the resolution of racemic mixtures, several methods have been developed for the direct asymmetric synthesis of (S)-indoline-2-carboxylic acid. These enantioselective strategies build the chiral center into the molecule from the start, often using chiral starting materials or catalysts.

Chiral Pool Synthesis

Combined Biocatalysis and Homogeneous Catalysis

An innovative and environmentally conscious route combines biocatalysis with metal-catalyzed homogeneous catalysis. rug.nl This process begins with a cinnamic acid derivative, such as 3-(2-chlorophenyl)acrylic acid. rug.nl This substrate is subjected to amination using a phenylalanine aminolysis enzyme, which produces optically pure (S)-2-chlorophenylalanine. google.comrug.nl The subsequent and final step is an intramolecular ring-closure reaction. This cyclization is catalyzed by a copper salt (e.g., CuCl) in water, which is a more economical and environmentally friendly alternative to palladium catalysts. rug.nl This sequence provides (S)-indoline-2-carboxylic acid in high yield (76.6%) and excellent enantiopurity (>99% e.e.). rug.nl

Asymmetric Cyclization Reactions

Asymmetric synthesis can also be achieved through catalytic cyclization reactions. One reported method involves a free-radical cyclization of a glycine tert-butyl ester derivative with bromobenzyl bromide. mdpi.com This reaction is catalyzed by a cinchona base derivative, which controls the stereochemistry of the ring formation to produce the (S)-enantiomer, which is then hydrolyzed to the final product. mdpi.com

Table 3: Enantioselective Synthesis Methods for (S)-Indoline-2-carboxylic Acid

MethodKey Starting MaterialsKey Reagents/CatalystsFinal YieldFinal Enantiomeric Excess (e.e.)Citations
Chiral Pool SynthesisL-phenylalanine1. Urea nitrate/H₂SO₄ (Nitration)2. Intramolecular nitro amination42%>99.5% researchgate.net, researchgate.net
Biocatalysis and Homogeneous Catalysis3-(2-Chlorophenyl)acrylic acid1. Phenylalanine aminolysis enzyme2. CuCl (Ring closure)76.6%>99% rug.nl
Asymmetric Free-Radical CyclizationGlycine tert-butyl ester derivative, Bromobenzyl bromideCinchona base derivativeNot specifiedNot specified mdpi.com

Design and Synthesis of this compound Derivatives

The strategic design and synthesis of derivatives are fundamental to exploring the chemical space around the this compound core and understanding the structural requirements for biological activity.

N-(Substituted)phenylamide Derivatives

A notable class of derivatives is the N-(substituted)phenylamide series of this compound. These compounds have been synthesized and investigated for their potential as NF-κB inhibitors and for their cytotoxic effects on various cancer cell lines. researchgate.netnih.gov The synthesis of these derivatives often involves the modification of a chroman scaffold to an indoline moiety. researchgate.netnih.gov In one approach, a series of this compound N-(substituted)phenylamide derivatives were synthesized to explore their inhibitory activities. researchgate.netnih.gov

The structure-activity relationship studies revealed that the nature and position of substituents on the N-phenyl ring play a crucial role in the observed activity. For instance, the presence of two electron-withdrawing groups, particularly at the 3' and 5'-positions of the N-phenyl ring, was found to enhance both anticancer and NF-κB inhibitory activities. researchgate.net

Table 1: N-(Substituted)phenylamide Derivatives and their Biological Activity

CompoundSubstituent on N-phenyl ringBiological Activity
Derivative 13',5'-bis(trifluoromethyl)Increased anticancer and NF-κB inhibitory activity researchgate.net
Derivative 24-ClPotent NF-κB inhibitor researchgate.net

Ester and Amide Derivatives

The synthesis of new ester and amide derivatives of indole-2-carboxylic acid has been accomplished through a one-pot synthetic procedure. fabad.org.tr This method involves the treatment of indole-2-carboxylic acid with the appropriate phenol (B47542) or amine derivatives in the presence of a carboxyl group activator like EDCI and DMAP, affording the desired products in moderate to good yields. fabad.org.tr These derivatives have been evaluated for their in vitro antioxidant and antimicrobial properties. fabad.org.tr

The SAR studies indicated that both ester and amide derivatives exhibit significant antioxidant power, with some compounds showing excellent metal chelating activity. fabad.org.tr Specifically, compounds 5 and 6 from the study demonstrated strong scavenging effects against DPPH radicals and excellent reducing power. fabad.org.tr In terms of antimicrobial activity, some derivatives showed notable antifungal activity against Candida albicans. fabad.org.tr

Table 2: Antioxidant and Antimicrobial Activity of Ester and Amide Derivatives

CompoundDerivative TypeKey Findings
Compound 2AmideMost active against Enterococcus faecalis and significant activity against C. albicans fabad.org.tr
Compounds 5 & 6AmideExcellent DPPH radical scavenging and reducing power fabad.org.tr
All tested compounds (1-6)Ester and AmideMore powerful Fe2+ chelating activity than EDTA fabad.org.tr

Substituted Indoline-2-carboxamide Derivatives

A range of substituted indoline-2-carboxamide derivatives have been designed and synthesized, showing promise in various therapeutic areas. For instance, N-substituted 1H-indole-2-carboxamides have been developed as potential anticancer agents. nih.govtandfonline.com The synthesis of these compounds typically involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with the desired amine to yield the corresponding carboxamide. tandfonline.comtandfonline.com

SAR studies on these derivatives as CB1 receptor allosteric modulators have revealed several key insights. The potency of these compounds is enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov An ethylene (B1197577) linker between the amide bond and the phenyl ring was also identified as an important feature for activity. nih.gov In another study focusing on antitubercular and anticancer activity, it was found that halogenated derivatives were generally more active than their non-halogenated counterparts. tandfonline.com Specifically, dichlorination at both the ortho- and para-positions of the benzamide (B126) residue was found to maximize the inhibitory effect on superoxide (B77818) anions. tandfonline.com

Table 3: SAR of Substituted Indoline-2-carboxamide Derivatives

TargetKey SAR FindingsReference
CB1 Receptor Allosteric Modulators- 4-diethylamino on phenyl ring enhances potency. - Chloro or fluoro at C5 of indole is favorable. - Short alkyl groups at C3 are preferred. - Ethylene linker is important. nih.gov
Antioxidant/Anticancer- Halogenated derivatives are generally more active. - Dichlorination at ortho- and para-positions of the benzamide residue maximizes superoxide anion inhibition. tandfonline.comtandfonline.com

Indole-2-carboxylic Acid Benzylidene-hydrazides

Indole-2-carboxylic acid benzylidene-hydrazides have emerged as a new class of potent inducers of apoptosis. nih.govresearchgate.net These compounds were identified through a cell-based high-throughput screening assay. The synthesis of these derivatives generally involves the condensation of an indole-2-carbohydrazide with a substituted benzaldehyde. nih.govkoreascience.kr

The initial screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis. nih.govresearchgate.net Subsequent SAR studies involved modifications of the substituents on both the indole and benzene (B151609) rings. nih.govresearchgate.net A significant finding was the importance of substitution at the 3-position of the indole ring for apoptotic activity. nih.govresearchgate.net A 20-fold increase in apoptotic activity was achieved by moving from the initial hit to derivatives like 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide. nih.govresearchgate.net These compounds were also found to inhibit tubulin polymerization, which is believed to be their primary mechanism of action. nih.gov

Table 4: Apoptotic Activity of Indole-2-carboxylic Acid Benzylidene-hydrazide Derivatives

CompoundSubstitutionsEC50 (Caspase Activation Assay in T47D cells)
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide5-Cl, 3-Me on indole; 4-NO2 on benzylidene~2 µM (estimated from 20-fold improvement)
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide5-Me, 3-Ph on indole; 4-Me on benzylidene0.1 µM nih.govresearchgate.net
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide5-Cl, 3-Ph on indole; 4-NO2 on benzylidene0.1 µM nih.govresearchgate.net

Tricyclic Indole-2-carboxylic Acids

The synthesis of tricyclic indole-2-carboxylic acid derivatives has led to the discovery of highly potent and selective antagonists for the glycine binding site of the NMDA receptor. acs.org The synthetic strategy for these compounds involves the condensation of a tricyclic indole monocarboxylic acid intermediate with various anilines, followed by deprotection steps. acs.org More recently, 3,4-fused tricyclic indole-2-carboxamides have been synthesized and evaluated for their antitumor properties. chemistryviews.org This synthesis started from commercially available methyl indole-4-carboxylate, which was converted through several steps, including the formation of a tricyclic amine in situ, introduction of a carboxylic acid group at the C-2 position, and finally amide coupling. chemistryviews.org

SAR studies on the NMDA receptor antagonists revealed that derivatives with certain zwitterionic anilides showed high affinity for the glycine binding site. acs.org In the case of the antitumor tricyclic indole-2-carboxamides, some of the synthesized compounds were found to be non-selective cannabinoid receptor antagonists, and one derivative exhibited moderate antitumor activity against a pediatric glioma cell line. chemistryviews.org This research suggests that the antitumor effects of these compounds may not necessarily be related to the activation of cannabinoid receptors. chemistryviews.org

Table 5: Biological Activity of Tricyclic Indole-2-carboxylic Acid Derivatives

Derivative ClassBiological TargetKey SAR Findings/Observations
Tricyclic Indole-2-carboxylic AcidsNMDA-glycine receptorDerivatives with specific zwitterionic anilides exhibit high affinity. acs.org
3,4-fused Tricyclic Indole-2-carboxamidesAntitumor (glioma)One derivative showed moderate antitumor activity. Some compounds are non-selective cannabinoid receptor antagonists. chemistryviews.org

Derivatives with Diverse Substituents at Indole Core Positions (C2, C3, C6)

The systematic introduction of substituents at various positions of the indole core, particularly at C2, C3, and C6, has been a fruitful strategy for developing novel therapeutic agents. For instance, a series of indole-2-carboxylic acid derivatives were designed and synthesized as HIV-1 integrase inhibitors through optimizations at these positions. mdpi.com The synthesis often starts with a pre-functionalized indole core, such as 6-bromoindole-2-carboxylic acid, to facilitate the introduction of diverse groups via reactions like the Buchwald-Hartwig coupling. rsc.org

The SAR studies revealed that introducing a C6-halogenated benzene and a long branch at the C3 position of the indole core significantly increased the inhibitory activity against HIV-1 integrase. mdpi.com The introduction of long-chain substituents at the C3 position, such as p-trifluorophenyl or o-fluorophenyl, markedly improved the activity. mdpi.com Furthermore, the addition of halogenated anilines at the C6 position also enhanced the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com

Table 6: SAR of C2, C3, and C6 Substituted Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Position of SubstitutionType of SubstituentEffect on Activity
C3Long-chain p-trifluorophenyl or o-fluorophenylSignificantly improved inhibitory activity mdpi.com
C6Halogenated anilinesMarkedly improved inhibitory effect mdpi.com
C2Carboxylic acidEssential for chelating with Mg2+ ions in the integrase active site mdpi.com

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound has been significantly expanded through the synthesis and evaluation of a diverse range of its derivatives. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their biological activities, including NF-κB inhibition, anticancer effects, and HIV-1 integrase inhibition. These studies systematically explore how modifications to the indoline core, as well as the nature and position of various substituents, influence the pharmacological profiles of these compounds.

Elucidation of Structural Determinants for Biological Activity

Systematic SAR studies have provided valuable insights into the structural requirements for the biological activities of this compound derivatives.

For NF-κB inhibition , a series of this compound N-(substituted)phenylamide derivatives were synthesized and evaluated. It was found that the presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, enhanced both NF-κB inhibitory and anticancer activities. researchgate.net For instance, the introduction of trifluoromethyl groups at these positions led to potent compounds. researchgate.net In a related series of chroman-2-carboxylic acid N-(substituted)phenylamides, which share structural similarities, compounds with -CH3, -CF3, or -Cl substituents were found to be potent NF-κB inhibitors, while those with -OH or -OCH3 groups were inactive. researchgate.netresearchgate.net

In the context of anticancer activity , several studies have highlighted the importance of substituents on both the indoline ring and the N-phenylamide moiety. Research on indole-2-carboxylic acid benzylidene-hydrazides revealed that substitution at the 3-position of the indole ring is crucial for apoptotic activity. researchgate.net Specifically, compounds with a 5-methyl or 5-chloro substitution on the indole ring, combined with a 4-methylbenzylidene or 4-nitrobenzylidene group, respectively, showed a significant increase in apoptotic activity in breast cancer cells. researchgate.net Furthermore, studies on 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein in liver cancer identified a derivative, C11, with optimized structure that showed potent inhibitory activity against several liver cancer cell lines. nih.gov The SAR for aryl sulphonamide-based indole derivatives indicated that a 4-methylbenzylidene group enhanced activity against VEGFR-2 kinase, whereas a p-chlorophenacyl moiety at the sulfur atom reduced it. semanticscholar.org

For HIV-1 integrase inhibition , the indole-2-carboxylic acid scaffold has been identified as a promising starting point. rsc.orgmdpi.comnih.gov The core structure, with its indole nucleus and C2 carboxyl group, can chelate the two Mg²⁺ ions within the active site of the integrase. mdpi.comnih.gov Structural optimizations revealed that introducing a halogenated benzene ring at the C6 position of the indole core and a long branch at the C3 position markedly increased the inhibitory effect. mdpi.com The C6 halogenated benzene ring is thought to enhance binding to the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net

Table 1: SAR of this compound Derivatives in NF-κB Inhibition and Anticancer Activity

Compound SeriesTargetKey Structural Features for ActivityInactive/Less Active Features
This compound N-(substituted)phenylamidesNF-κB Inhibition & AnticancerTwo electron-withdrawing groups at 3',5'-positions of N-phenyl ring (e.g., -CF3)-
Chroman-2-carboxylic acid N-(substituted)phenylamidesNF-κB Inhibition-CH3, -CF3, or -Cl substituents on the N-phenyl ring-OH or -OCH3 substituents
Indole-2-carboxylic acid benzylidene-hydrazidesAnticancer (Apoptosis Induction)Substitution at the 3-position of the indole ring. 5-methyl or 5-chloro on indole with 4-methylbenzylidene or 4-nitrobenzylidene-
Aryl sulphonamide-based indole derivativesAnticancer (VEGFR-2 Inhibition)4-methylbenzylidene groupp-chlorophenacyl moiety at S-atom

Table 2: SAR of Indole-2-carboxylic Acid Derivatives in HIV-1 Integrase Inhibition

Compound SeriesTargetKey Structural Features for ActivityMechanism of Action
Indole-2-carboxylic acid derivativesHIV-1 IntegraseIndole core with C2 carboxyl group. Halogenated benzene ring at C6. Long branch at C3.Chelation of two Mg²⁺ ions in the active site. π–π stacking with viral DNA.

Influence of Protecting Groups (Boc, Fmoc) on Bioactivity and Synthetic Utility

Protecting groups are essential tools in the synthesis of complex molecules like this compound derivatives, preventing unwanted side reactions. The most commonly used protecting groups for the α-amino group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

The Boc group is stable to most nucleophiles and bases, making it suitable for use in orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org It is typically cleaved under anhydrous acidic conditions. organic-chemistry.org In the synthesis of this compound derivatives, Boc protection of the indole nitrogen has been shown to be crucial. For instance, in the synthesis of NF-κB inhibitors, intermediates protected with a Boc group exhibited outstanding results, prompting further investigation into various substituents to replace the Boc group for SAR studies. researchgate.netresearchgate.netnih.gov The use of Boc-protected this compound is a key step in the development of novel drug candidates. chemimpex.com However, the sterically hindered nature of the Boc group can sometimes influence reactivity. wiley.com

The Fmoc group , on the other hand, is base-labile and is often used in solid-phase peptide synthesis (SPPS). researchgate.net The synthesis of dipeptide derivatives containing indole conjugates has been achieved using Fmoc-protected amino acids on a 2-chlorotrityl chloride (2-CTC) resin, involving repetitive cycles of coupling and deprotection. nih.gov In the context of tryptophan-containing peptides, which are structurally related to indoles, protecting the indole nitrogen with a Boc group in Fmoc-based chemistry has been shown to reduce side reactions during cleavage. bzchemicals.com

Correlation between Specific Structural Modifications and Pharmacological Profiles

Detailed SAR studies have established clear correlations between specific structural modifications of the this compound scaffold and the resulting pharmacological profiles.

For NF-κB inhibitors , a study on chroman-2-carboxylic acid N-(substituted)phenylamides showed that while compounds with -OH or -OCH3 substituents were inactive, those with -CH3, -CF3, or -Cl substituents were potent inhibitors. researchgate.netresearchgate.net The most active compound in one study contained a 4-Cl substituent on the phenyl ring. researchgate.net This highlights the sensitivity of the pharmacological profile to the electronic properties of the substituents on the N-phenyl ring.

In the realm of anticancer agents , the substitution pattern on the indole ring and attached side chains is critical. For indole-2-carboxylic acid benzylidene-hydrazides, a 20-fold increase in apoptotic activity was achieved by moving from the initial screening hit to compounds with optimized substitutions, such as 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide. researchgate.net This demonstrates a strong correlation between specific substitutions and a significant enhancement in anticancer potency.

Regarding HIV-1 integrase inhibitors , structural modifications at the C2, C3, and C6 positions of the indole core have been systematically explored. mdpi.com It was found that the introduction of a C6-halogenated benzene and a long branch at the C3 position to the indole core significantly increased the inhibitory activity against HIV-1 integrase. mdpi.com For example, one optimized derivative, 20a, showed a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov This illustrates a direct link between specific structural augmentations and a more potent pharmacological effect.

Table 3: Correlation of Structural Modifications with Pharmacological Profiles

Biological TargetCompound SeriesStructural ModificationImpact on Pharmacological Profile
NF-κBChroman-2-carboxylic acid N-(substituted)phenylamides-OH or -OCH3 on N-phenyl ringInactive
NF-κBChroman-2-carboxylic acid N-(substituted)phenylamides-CH3, -CF3, or -Cl on N-phenyl ringPotent inhibition
Apoptosis Induction (Anticancer)Indole-2-carboxylic acid benzylidene-hydrazidesOptimized substitutions at indole-C5 and benzylidene ring20-fold increase in activity
HIV-1 IntegraseIndole-2-carboxylic acid derivativesIntroduction of C6-halogenated benzene and C3-long branchSignificant increase in inhibitory activity (IC50 = 0.13 μM for compound 20a)

Pharmacological and Biological Activities

Enzyme Inhibition Profiles

Indoline-2-carboxylic acid and its derivatives have been investigated for their inhibitory effects on a range of enzymes, demonstrating a versatile pharmacological profile. These activities are crucial for potential therapeutic applications in various disease contexts.

Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine (B1666218) recognition site on the N-methyl-D-aspartate (NMDA) receptor. nih.govscispace.com The NMDA receptor's function is potentiated by glycine, and I2CA competitively inhibits this potentiation. nih.gov In environments with low glycine concentrations, I2CA can completely block the NMDA response, which suggests that NMDA activation requires glycine binding. nih.gov This antagonistic action is significant as NMDA receptors are involved in excitotoxic neuronal death related to conditions like stroke and epilepsy. nih.gov A derivative, 5-fluoro-I2CA, has shown a Ki value of 15 μM at this site. medchemexpress.com Another derivative, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), is also a known antagonist of the NMDA receptor's glycine site. nih.gov

Table 1: NMDA Receptor Antagonism by this compound Derivatives

CompoundActivityReported Value (Ki)
5-fluoro-indole-2-carboxylic acidCompetitive antagonist of the glycine site15 μM medchemexpress.com
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acidAntagonist of the glycine siteData not available

Derivatives of this compound have been shown to inhibit cytosolic phospholipase A2 (cPLA2), an enzyme that mediates the release of arachidonic acid. nih.govnih.gov This process is a key step in the inflammatory cascade. mdpi.com Studies on intact human and bovine platelets have confirmed this inhibitory activity. nih.gov Certain derivatives, such as 3-(octadecanoylaminomethyl)indole-2-carboxylic acid and 1-methyl-3-octadecanoylindole-2-carboxylic acid, have been identified as effective inhibitors of cPLA2. nih.gov The latter compound was found to be the most active in one study, with a half-maximal inhibitory concentration (IC50) of 8 μM. nih.gov

Table 2: cPLA2 Inhibition by this compound Derivatives

CompoundActivityReported Value (IC50)
1-methyl-3-octadecanoylindole-2-carboxylic acidInhibitor of cPLA28 μM nih.gov

The this compound scaffold is a basis for the development of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. nih.govnih.gov Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes. nih.gov The derivative 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) has been identified as an allosteric inhibitor that binds to the AMP regulatory site of the enzyme. nih.gov Further research has led to the synthesis of novel derivatives with potent inhibitory activity. nih.govresearchgate.net For example, derivatives bearing an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold, such as compounds 22f and 22g, exhibit IC50 values at submicromolar levels. nih.gov Another derivative, compound 3.9, was found to be a potent FBPase inhibitor with an IC50 of 0.99 μM. researchgate.net

Table 3: FBPase Inhibition by this compound Derivatives

CompoundActivityReported Value (IC50)
Compound 3.9 (a 7-nitro-1H-indole-2-carboxylic acid derivative)FBPase Inhibitor0.99 μM researchgate.net
Compound 22f (an N-acylsulfonamide derivative)FBPase InhibitorSubmicromolar nih.gov
Compound 22g (an N-acylsulfonamide derivative)FBPase InhibitorSubmicromolar nih.gov

This compound has been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.com The integrase enzyme is essential for the replication cycle of HIV-1. rsc.org The inhibitory mechanism involves the indole (B1671886) nucleus and the C2 carboxyl group chelating with two magnesium ions (Mg2+) within the enzyme's active site. rsc.orgmdpi.comnih.gov Through structural optimization, several potent derivatives have been synthesized. mdpi.comnih.gov One such derivative, compound 17a, demonstrated marked inhibition of the integrase enzyme with an IC50 value of 3.11 μM. rsc.org Further modifications led to the development of compound 20a, which showed a significantly increased inhibitory effect with an IC50 value of 0.13 μM. mdpi.comnih.gov

Table 4: HIV-1 Integrase Inhibition by this compound Derivatives

CompoundActivityReported Value (IC50)
Compound 17aHIV-1 Integrase Inhibitor3.11 μM rsc.org
Compound 20aHIV-1 Integrase Inhibitor0.13 μM mdpi.comnih.gov

Derivatives of this compound have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov Both enzymes are key players in tryptophan metabolism and are considered important targets for cancer immunotherapy, as their activity can lead to an immunosuppressive tumor microenvironment. nih.govmdpi.comnih.gov Research has yielded a number of 6-acetamido-indole-2-carboxylic acid derivatives that act as potent dual inhibitors with IC50 values in the low micromolar range. nih.gov Among these, compound 9o-1 was identified as a highly potent inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, an oxidized para-benzoquinone derivative, 9p-O, showed strong inhibition against both enzymes, with IC50 values in the double-digit nanomolar range. nih.gov

Table 5: Dual IDO1/TDO Inhibition by this compound Derivatives

CompoundTargetReported Value (IC50)
Compound 9o-1IDO11.17 μM nih.gov
TDO1.55 μM nih.gov
Compound 9p-OIDO1 & TDODouble-digit nanomolar nih.gov

Anticancer and Antiproliferative Activities

This compound and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. Researchers have extensively explored their ability to inhibit the growth of various cancer cells, induce programmed cell death, and interfere with critical cellular signaling pathways that are often dysregulated in cancer.

A substantial body of research demonstrates the potent cytotoxic effects of this compound derivatives across a range of human cancer cell lines. For instance, an indole-2-carboxylic acid copper complex (ICA-Cu) exhibited potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with inhibition percentages exceeding 90% at a concentration of 20 µM. mdpi.com

Derivatives of indolin-2-one have also shown significant cytotoxicity. Compound 9 , a chlorine-substituted derivative, displayed high cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines with IC50 values of 2.53 µM and 7.54 µM, respectively. mdpi.com Another chlorine-substituted compound, 20 , was also highly effective against HepG2 and MCF-7 cells, with IC50 values of 3.08 µM and 5.28 µM. mdpi.com

Furthermore, indole-2-carboxamide derivatives have been evaluated for their activity against pediatric brain tumor cells. nih.gov For example, the N-(4-fluorobenzyl)indole analogue 8c showed moderate cytotoxic activity against medulloblastoma (DAOY) cells with an IC50 of 4.10 µM. nih.gov Other indole-2-carboxamide derivatives, such as 5f and 5g , demonstrated potent antiproliferative activity against a panel of four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29), with mean GI50 values ranging from 29 nM to 47 nM, which is comparable to the reference drug erlotinib. tandfonline.com

Table 1: Cytotoxicity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 / GI50 Value
ICA-Cu MDA-MB-231, MCF-7 >90% inhibition at 20 µM
Compound 9 HepG2 2.53 µM
MCF-7 7.54 µM
Compound 20 HepG2 3.08 µM
MCF-7 5.28 µM
Compound 8c DAOY 4.10 µM
Compound 5f A-549, MCF-7, Panc-1, HT-29 29 nM (mean)
Compound 5g A-549, MCF-7, Panc-1, HT-29 29-47 nM (mean)

This compound derivatives induce cancer cell death primarily through the mechanism of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. For example, certain indole-2-carboxylic acid derivatives act as potent MCL-1 inhibitors, which leads to the activation of caspase-3/-7 and subsequent hallmarks of apoptosis in MCL-1-dependent cancer cells. researchgate.net

The induction of apoptosis is also linked to the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Indole compounds can up-regulate the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction, the release of cytochrome c, and ultimately, apoptosis. mdpi.comnih.gov

Specific derivatives have been shown to be potent activators of this pathway. Compounds 5f and 5g were found to significantly increase the levels of caspase-3, caspase-8, and Bax in pancreatic cancer cells (Panc-1). tandfonline.com They elevated caspase-3 protein levels by approximately 8-fold compared to untreated cells. tandfonline.com Similarly, certain cytotoxic indolinone-based derivatives were found to elevate the Bax/Bcl-2 ratio, which in turn initiated the caspase-3/7 cascade, activating both intrinsic and extrinsic apoptotic pathways. mdpi.com

The nuclear factor-kappaB (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating the expression of genes involved in inflammation, cell survival, and proliferation. The inhibition of this pathway is a key therapeutic strategy. A series of this compound N-(substituted)phenylamide derivatives have been synthesized and evaluated for their ability to inhibit NF-κB activity. researchgate.net These compounds were developed by modifying chroman derivatives, which are known to be potent NF-κB inhibitors. researchgate.net The research aimed to explore the structure-activity relationship of these indoline-based compounds as NF-κB inhibitors. researchgate.net Indole derivatives have been noted as inhibitors of NF-κB, suggesting a potential mechanism for their anticancer effects. researchgate.net

The anticancer activity of this compound derivatives is also attributed to their ability to interact with and modulate various essential cellular targets.

Tubulin Polymerization: Many indole-containing compounds act as tubulin polymerization inhibitors. nih.govsemanticscholar.org They interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. mdpi.com The indole ring system is a core component of several identified tubulin inhibitors, including aroylindoles, arylthioindoles, and indolines. researchgate.net

Protein Kinases: These derivatives have been shown to inhibit a variety of protein kinases involved in cancer cell signaling.

CDKs and VEGFR: Indolin-2-one based molecules have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Compound 9 showed strong inhibition against VEGFR-2 and CDK-2 with IC50 values of 56.74 nM and 9.39 nM, respectively. mdpi.com

EGFR: 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to be potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). tandfonline.com

Aurora Kinases: Pyrrole-indolin-2-ones have been studied as inhibitors of Aurora kinases, which are critical for cell division. nih.gov

DYRK1A: 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have been identified as selective inhibitors of the protein kinase DYRK1A. nih.govstthomas.edu

DNA Topoisomerases: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain indole derivatives have been found to inhibit topoisomerase II, preventing the proper maintenance of DNA structure and leading to cell death. mdpi.comresearchgate.netacs.org For instance, the quinoline (B57606) derivative IND-2 was shown to significantly inhibit the catalytic activity of topoisomerase IIα. mdpi.com

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. Carboxylic acid derivatives of HDAC inhibitors, including those based on an indole scaffold, have been investigated for their therapeutic potential. nih.govresearchgate.netnih.govfrontiersin.org

Antioxidant and Immunomodulatory Properties

Several studies have highlighted the potential of this compound derivatives as antioxidant agents. The indole nucleus itself possesses antioxidant properties due to the reactive N-H group, which can act as a hydrogen atom donor to scavenge free radicals. nih.gov

The antioxidant activity of these compounds has been evaluated using various assays. An indole-2-carboxylic acid copper complex (ICA-Cu) demonstrated high antioxidant activity in DPPH, hydroxyl radical scavenging, and ABTS assays. mdpi.com It showed 94% inhibition of the ABTS radical at 60 µM. mdpi.com

Different series of novel indole-2-carboxylic acid derivatives have been synthesized and screened for their antioxidant potential. researchgate.net For example, compound 3g from one series and compounds 5b and 5c from another series exhibited notable antioxidant activity. researchgate.net In another study, C-3 substituted indole derivatives were evaluated, with compound 12 , which contains a pyrrolidinedithiocarbamate moiety, showing significant antioxidant properties in both DPPH scavenging and Fe2+ chelating assays. nih.gov The scavenging activity of derivative 12 was found to be more than 7 times higher than that of the parent compound, gramine. nih.gov Furthermore, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized, with compounds 5 and 6 demonstrating scavenging effects against DPPH radicals and excellent reducing power. gazi.edu.tr

Mechanisms of Antioxidant Activity (e.g., DPPH Radical Scavenging, Metal Chelating Activity)

This compound and its derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and chelate pro-oxidant metal ions.

DPPH Radical Scavenging Activity:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the free radical scavenging ability of a compound. Certain amide derivatives of indole-2-carboxylic acid have demonstrated notable activity in this assay. For instance, N-benzyl-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-indole-2-carboxamide have been shown to possess scavenging effects against DPPH radicals. fabad.org.tr This activity is attributed to the ability of the indole nucleus to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it. The structure-activity relationship suggests that the nature of the substituent on the amide nitrogen can influence the radical scavenging potential.

Metal Chelating Activity:

Another important mechanism of antioxidant action is the chelation of metal ions, particularly ferrous ions (Fe²⁺), which are known to catalyze the formation of reactive oxygen species via the Fenton reaction. Studies have shown that ester and amide derivatives of indole-2-carboxylic acid exhibit potent Fe²⁺ chelating activity. fabad.org.tr In fact, all tested compounds in one study demonstrated more powerful Fe²⁺ chelating activity than the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr This suggests that the indole-2-carboxylic acid scaffold can effectively bind to ferrous ions, preventing them from participating in oxidative reactions.

Table 1: Antioxidant Activities of Indole-2-Carboxylic Acid Derivatives

Compound Activity Measurement Result
N-Benzyl-1H-indole-2-carboxamide DPPH Radical Scavenging Qualitative Demonstrated scavenging effect fabad.org.tr
N-(4-Methoxybenzyl)-1H-indole-2-carboxamide DPPH Radical Scavenging Qualitative Demonstrated scavenging effect fabad.org.tr
Ester and Amide Derivatives Metal Chelating Activity Comparison to Standard More powerful Fe²⁺ chelating activity than EDTA fabad.org.tr

Immunomodulatory Effects

The indole nucleus is a privileged scaffold in medicinal chemistry and has been associated with a range of biological activities, including the modulation of the immune system. While direct studies on the immunomodulatory effects of this compound are limited, research on related indole derivatives provides insights into their potential in this area.

Indole compounds have been shown to influence key signaling pathways involved in the immune response, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB signaling cascade plays a critical role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a key mechanism for controlling inflammation. Some indole compounds have been documented to inhibit NF-κB, suggesting a potential anti-inflammatory and immunomodulatory role. nih.gov

Furthermore, a derivative of indole-3-carboxylic acid has been demonstrated to be an activator of innate immunity's Toll-like receptor (TLR) genes. mdpi.com This activation triggers signaling mechanisms that lead to the stimulated expression of pro-inflammatory cytokine and interferon genes. mdpi.com Specifically, the compound was found to stimulate the expression of TLR2, TLR3, TLR4, TLR7, TLR8, and TLR9, with a particularly high increase in the expression of TLR3 and TLR4 genes. mdpi.com This was accompanied by an increased expression of interferon genes (IFNA1, IFNA2, IFNB1, IFNK, and IFNλ1) and immunoregulatory cytokine genes, including IL6, TNFA, IL12A, and IL12B. mdpi.com These findings highlight the potential of the indole carboxylic acid scaffold to modulate immune responses through the activation of innate immune signaling pathways.

Antimicrobial Activities

Antibacterial Properties

Derivatives of this compound have been explored for their antibacterial potential against a range of pathogenic bacteria.

Indole-2-carboxamides have emerged as a promising class of anti-mycobacterial agents. nih.govnih.gov These compounds have shown potent activity against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, certain N-rimantadine indoleamides exhibited minimum inhibitory concentrations (MICs) in the single-digit micro- and sub-micromolar range against the H37Rv strain of M. tuberculosis. nih.gov Specifically, compounds with 4,6-dimethyl indole substitutions, such as those with cyclooctyl and cycloheptyl head groups, have demonstrated significant pan-activity against a panel of mycobacteria, with MIC values ranging from 0.0039 to 0.625 µg/mL. nih.gov

In addition to mycobacteria, derivatives of indole-2-carboxylic acid have also shown activity against other bacteria. A series of novel indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles were synthesized and evaluated for their antibacterial properties. nih.gov Among these, specific compounds registered excellent inhibition against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis when compared to the standard drug Streptomycin. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

Compound Class Bacterial Strain MIC (µg/mL)
Indole-2-carboxamides (cyclooctyl/cycloheptyl head groups) Mycobacterium species 0.0039 - 0.625 nih.gov
N-rimantadine indoleamides Mycobacterium tuberculosis H37Rv 0.32 - 0.70 µM nih.gov
Indole-2-carboxylic acid derived triazoles (Compound I(6)) Escherichia coli, Bacillus subtilis Not specified, but showed excellent inhibition nih.gov
Indole-2-carboxylic acid derived triazoles (Compound I(12)) Escherichia coli, Bacillus subtilis Not specified, but showed excellent inhibition nih.gov

Antifungal Activities (e.g., against Candida albicans)

The emergence of fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, has necessitated the search for new antifungal agents. Derivatives of this compound have shown promise in this regard.

A study on new ester and amide derivatives of indole-2-carboxylic acid revealed noticeable antifungal activities against C. albicans. fabad.org.tr One of the amide derivatives, in particular, demonstrated significant activity against C. albicans with a minimum inhibitory concentration (MIC) value of 8 µg/mL. fabad.org.tr Other derivatives in the same study also showed activity with MIC values of 32 and 64 µg/mL. fabad.org.tr

In another study, a series of novel indole-triazole conjugates were synthesized and evaluated for their antifungal properties. nih.gov These compounds exhibited potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most of the tested compounds. nih.gov One of the most potent compounds in this series also displayed an MIC value of 2 µg/mL against C. albicans. nih.gov These findings underscore the potential of the this compound scaffold in the development of new antifungal drugs. Novel indole and indoline (B122111) derivatives have also been designed that exhibit a good antifungal effect on azole-resistant C. albicans. nih.gov

Table 3: Antifungal Activity of this compound Derivatives against Candida species

Compound Class Fungal Strain MIC (µg/mL)
Indole-2-carboxylic acid amide derivative Candida albicans 8 fabad.org.tr
Indole-2-carboxylic acid ester and amide derivatives Candida albicans 32 - 64 fabad.org.tr
Indole-triazole conjugates Candida tropicalis 2 nih.gov
Indole-triazole conjugate (Compound 6f) Candida albicans 2 nih.gov

Inhibition of Parasitic Organisms (e.g., Trypanosoma brucei)

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a fatal disease if left untreated. There is an urgent need for new, effective, and brain-penetrant drugs, especially for the second stage of the disease which involves the central nervous system. A series of novel indoline-2-carboxamides have been identified as potent inhibitors of T. brucei. nih.govnih.gov

Screening of a focused protease library against Trypanosoma brucei brucei in culture led to the discovery of these indoline-2-carboxamides. nih.gov One of the most potent examples from this series demonstrated an EC₅₀ value of 27 nM with a selectivity of over 1600-fold against mammalian cells. nih.gov Further studies on the stereochemistry of these compounds revealed that the (R)-isomer was significantly more potent, by approximately 1400-fold, than the (S)-isomer. acs.org The optimization of this series has led to compounds with excellent pharmacokinetic properties and the ability to achieve cures in a stage 1 mouse model of HAT, and a partial cure in a stage 2 model. nih.gov

**Table 4: Anti-parasitic Activity of Indoline-2-carboxamide Derivatives against *Trypanosoma brucei***

Compound EC₅₀ (µM)
Indoline-2-carboxamide Hit Compound 0.027 nih.gov
(R)-isomer of Hit Compound 0.029 acs.org
(S)-isomer of Hit Compound 41 acs.org

Other Pharmacological Effects

Beyond its antimicrobial and antioxidant activities, the this compound scaffold has been identified as a versatile platform for the development of agents targeting various other pharmacological pathways.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO):

IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. A variety of indole-2-carboxylic acid derivatives have been synthesized and shown to act as dual inhibitors of both IDO1 and TDO. nih.gov One of the most potent compounds in a series of 6-acetamido-indole-2-carboxylic acid derivatives displayed an IC₅₀ value of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.govsci-hub.se A para-benzoquinone derivative, resulting from the oxidation of a compound in the same series, showed even stronger inhibition with IC₅₀ values in the double-digit nanomolar range. nih.govsci-hub.se

HIV-1 Integrase Inhibition:

Indole-2-carboxylic acid has been developed as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govnih.govresearchgate.net Integrase is a key enzyme in the HIV-1 life cycle, and its inhibition is a validated therapeutic strategy. Structural optimizations of an initial indole-2-carboxylic acid derivative led to a compound with a markedly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 µM. nih.govnih.gov Another optimized derivative was found to inhibit the integrase with an IC₅₀ value of 3.11 µM. rsc.orgresearchgate.net

Table 5: Other Pharmacological Activities of this compound Derivatives

Compound Class Target IC₅₀ (µM)
6-Acetamido-indole-2-carboxylic acid derivative (Compound 9o-1) IDO1 1.17 nih.govsci-hub.se
6-Acetamido-indole-2-carboxylic acid derivative (Compound 9o-1) TDO 1.55 nih.govsci-hub.se
Indole-2-carboxylic acid derivative (Compound 20a) HIV-1 Integrase 0.13 nih.govnih.gov
Indole-2-carboxylic acid derivative (Compound 17a) HIV-1 Integrase 3.11 rsc.orgresearchgate.net

Anti-inflammatory Properties

Derivatives of the indoline and indole scaffold have been investigated for their potential to mitigate inflammatory processes. Research has focused on their ability to inhibit key enzymes and pathways involved in the inflammatory cascade.

One area of investigation has been the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade which can lead to the production of pro-inflammatory mediators. acs.org A study focused on indoline-based compounds identified a derivative, compound 73, as a potent dual inhibitor of both 5-LOX and sEH. acs.org In vivo studies using models of zymosan-induced peritonitis and experimental asthma in mice demonstrated that this compound exhibited significant anti-inflammatory effects. acs.org

Another approach has targeted the cyclooxygenase (COX) enzymes, which are well-established mediators of inflammation. A series of novel thiosemicarbazone derivatives based on an indole scaffold were synthesized and evaluated for their anti-inflammatory potential. researchgate.net In this study, compounds LT76, LT81, and LT87 were found to inhibit lymphocyte proliferation more effectively than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Furthermore, these compounds were shown to suppress the in-vitro production of pro-inflammatory molecules such as TNF-α and nitric oxide, while also demonstrating a selective inhibition of the COX-2 isoform, similar to the action of celecoxib. researchgate.net

Table 1: Anti-inflammatory Activity of Indole/Indoline Derivatives
Compound/Derivative TypeTarget(s)Key FindingsReference
Indoline-based dual inhibitor (compound 73)5-LOX and sEHShowed IC50 values of 0.41 ± 0.01 µM for 5-LOX and 0.43 ± 0.10 µM for sEH. Demonstrated in vivo efficacy in mouse models of peritonitis and asthma. acs.org
Indole-based thiosemicarbazones (LT76, LT81, LT87)COX-2, Lymphocyte proliferation, TNF-α, NOInhibited lymphocyte proliferation with CC50 values ranging from 0.5 ± 0.07 µM to 0.9 ± 0.01 µM. Suppressed TNF-α and NO production and showed selective COX-2 inhibition. researchgate.net

Potential in Neurological Disorders

The unique structure of this compound and its analogs has made them attractive candidates for targeting pathways implicated in various neurological disorders.

Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is crucial for synaptic plasticity but is also involved in the excitotoxic neuronal death associated with conditions like stroke and epilepsy. nih.gov By inhibiting the potentiation of NMDA-gated currents by glycine, Indole-2-carboxylic acid can block the receptor's response, suggesting a potential role in mitigating excitotoxicity. nih.gov

Furthermore, novel indoline-2-carboxamide derivatives have been developed and shown to be potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, a disease that progresses to a severe neurological stage. acs.org The developed compounds were found to be brain-penetrant, a critical feature for treating the central nervous system stage of the disease. acs.org

In the context of neurodegenerative diseases, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (termed 5MeO) has been studied in a scopolamine-induced rat model of Alzheimer's disease. mdpi.com This research demonstrated that the 5MeO derivative had a positive impact on learning and memory. mdpi.com It was found to restore brain-derived neurotrophic factor and acetylcholine (B1216132) levels that were reduced by scopolamine (B1681570) and normalized the activity of acetylcholine esterase in the hippocampus. mdpi.com The compound also counteracted oxidative stress by reducing lipid peroxidation and increasing catalase activity. mdpi.com

Table 2: Activity of this compound Derivatives in Neurological Disorder Models
CompoundNeurological Target/ModelMechanism/EffectReference
Indole-2-carboxylic acidNMDA receptorActs as a competitive antagonist at the glycine site, inhibiting NMDA-gated current. nih.gov
Indoline-2-carboxamide derivativesTrypanosoma bruceiInhibit parasite proliferation and are brain-penetrant. acs.org
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO)Scopolamine-induced Alzheimer's model (rats)Improved learning and memory; restored BDNF and acetylcholine levels; counteracted oxidative stress. mdpi.com

Modulation of Motor Function

Indole-2-carboxylic acid (I2CA) has been shown to modulate motor function, with research suggesting its effects are mediated through supraspinal structures. A study compared the effects of I2CA with picolinic acid on motor function in various animal models. nih.gov

In this comparative study, I2CA, described as an antagonist for the strychnine-insensitive glycine receptor, was tested for its anticonvulsant and muscle-relaxant activities. nih.gov It was observed that I2CA delayed the onset of seizures induced by strychnine, pentylenetetrazole, and bicuculline (B1666979) in mice. nih.gov Both I2CA and picolinic acid were found to reduce muscle tone in a rat model of decerebrate rigidity. nih.gov However, a key distinction in their mechanism was revealed through experiments on spinal reflexes in cats. I2CA was found to inhibit spinal reflexes only in intact preparations, suggesting that its muscle-relaxant and anticonvulsant activities are likely due to its effects on supraspinal structures rather than a direct action on the spinal cord. nih.gov

Table 3: Effects of Indole-2-carboxylic Acid (I2CA) on Motor Function
Animal ModelTestObserved Effect of I2CAInferred Site of ActionReference
MiceChemically-induced seizuresDelayed the onset of strychnine, pentylenetetrazole, and bicuculline-induced seizures.Supraspinal nih.gov
RatsDecerebrate rigidityReduced muscle tone.Supraspinal nih.gov
CatsSpinal reflexesInhibited spinal reflexes only in intact preparations, not in spinalized preparations.Supraspinal nih.gov

Neuroprotective Potential (Specifically for 5-Methoxyindole-2-carboxylic Acid)

5-Methoxyindole-2-carboxylic acid (MICA) has been a particular focus of research for its neuroprotective capabilities, especially in the context of ischemic stroke. Studies have elucidated several mechanisms through which MICA confers protection to the brain.

Research has shown that MICA administration can provide neuroprotection against stroke injury by preserving mitochondrial function and reducing oxidative stress. unthsc.edu One of the proposed mechanisms for this is the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.govnih.gov By targeting DLDH, MICA treatment has been found to significantly decrease infarct volume following a transient middle cerebral artery occlusion in rats. nih.govnih.gov This neuroprotective effect was associated with decreased DLDH activity, upregulation of the Nrf2 signaling pathway, increased NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) activity, reduced oxidative stress, and decreased cell death. nih.gov

Interestingly, the neuroprotective effects of MICA appear to be long-lasting, with studies showing a delayed preconditioning effect even four weeks after the cessation of treatment. nih.govnih.gov Further investigation into the functional outcomes of MICA treatment post-stroke revealed that while MICA supplementation did not reverse motor and cognitive dysfunctions, it did improve stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govsigmaaldrich.comnih.gov

Table 4: Neuroprotective Effects of 5-Methoxyindole-2-carboxylic Acid (MICA) in Ischemic Stroke Models
Proposed MechanismKey Biochemical/Cellular EffectsFunctional OutcomeReference
Inhibition of mitochondrial DLDHPreservation of mitochondrial function; attenuation of oxidative stress; decreased DLDH activity; upregulation of Nrf2 signaling; increased NQO1 activity; decreased cell death.Reduced infarct volume; delayed preconditioning effect. unthsc.edunih.govnih.gov
Post-stroke recoveryImproved hippocampal long-term potentiation (LTP).No significant reversal of motor and cognitive dysfunction, but improvement in a key cellular correlate of memory. nih.govsigmaaldrich.comnih.gov

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the molecular world of indoline-2-carboxylic acid. By analyzing how the molecule interacts with different forms of electromagnetic radiation, scientists can deduce its structural features, electronic transitions, and dynamic behavior.

Infrared (IR) Spectroscopy for Structural Elucidation and Polymorph Distinction

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. libretexts.org For this compound, the IR spectrum reveals key information about its structure.

In studies of related compounds like 5-methoxy-1H-indole-2-carboxylic acid, a broad band observed between 3200 and 2000 cm⁻¹ is typically assigned to the O–H stretching vibrations of the carboxylic acid group. mdpi.com The broadness of this band is a hallmark of hydrogen bonding. libretexts.org A sharp band around 3342 cm⁻¹ is attributed to the N–H stretching vibration, providing evidence for the presence of the N-H group involved in intermolecular hydrogen bonds. mdpi.com The aromatic carbon-carbon stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while carbon-hydrogen stretching vibrations of the methyl groups (if present as substituents) appear in the 2800-3000 cm⁻¹ range.

Table 1: Key IR Spectral Data for Indole-2-Carboxylic Acid Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
O–H Stretch (Carboxylic Acid)3200 - 2000 (broad)Indicates hydrogen-bonded carboxylic acid groups. mdpi.com
N–H Stretch~3342 (sharp)Confirms the presence of the indole (B1671886) N-H group, often involved in hydrogen bonding. mdpi.com
C=O Stretch (Carboxylic Acid)~1700Characteristic of the carbonyl group in the carboxylic acid.
C=C Stretch (Aromatic)1600 - 1450Corresponds to the stretching vibrations of the benzene (B151609) ring.
C–H Stretch (Aromatic/Aliphatic)3000 - 2800Relates to the C-H bonds in the molecule.

Note: The exact positions of IR bands can vary depending on the specific derivative, solvent, and physical state (solid, solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation. rsc.orgjustdial.comeurjchem.com

In the ¹H NMR spectrum of this compound and its derivatives, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information. For example, the protons on the aromatic ring typically appear in the downfield region (around 7-8 ppm), while the protons of the five-membered ring and the carboxylic acid group have characteristic chemical shifts. rsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indoline (B122111) ring. rsc.org

NMR has also been crucial in studying the conformational preferences of this compound derivatives, particularly the cis/trans isomerization of amide bonds when the molecule is incorporated into peptides. acs.org Studies have shown that derivatives of (S)-indoline-2-carboxylic acid exhibit a strong preference for the cis conformation of the amide bond, especially in polar solvents. acs.org

Table 2: Representative NMR Data for Indole-2-Carboxylic Acid Derivatives

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H (Aromatic)7.0 - 8.5Reveals the substitution pattern on the benzene ring. rsc.org
¹H (N-H)Often broad, variableConfirms the presence of the indole N-H proton. rsc.org
¹H (α-proton)~4.0 - 5.0Proton attached to the chiral center (C2).
¹H (Carboxyl)>10 (often broad)Indicates the acidic proton of the carboxylic acid. rsc.org
¹³C (C=O)160 - 180Carbonyl carbon of the carboxylic acid. rsc.org
¹³C (Aromatic)110 - 150Carbons of the benzene ring. rsc.org
¹³C (C2)~60The chiral carbon atom.

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore, the part of the molecule responsible for absorbing light.

For this compound, the indole ring system acts as the primary chromophore. The UV-Vis spectrum typically shows absorption bands in the 250-300 nm region, corresponding to π→π* transitions within the aromatic system. The presence of the carboxylic acid group at the 2-position can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indoles, due to extended conjugation.

Computational studies, such as time-dependent density functional theory (TD-DFT), have been used to assign the specific electronic transitions observed in the UV-Vis spectrum. acs.org These studies have identified the lowest excited singlet state in indoline as the ¹Lb state, which has a low oscillator strength, and a higher energy ¹La state with a larger oscillator strength and dipole moment. acs.org In this compound, states with mixed ¹La and ¹Lb character have been identified. acs.org The UV-Vis spectrum of indole-2-carboxylic acid itself shows absorption maxima at approximately 202 nm, 218 nm, and 292 nm. srce.hr

Fluorescence Spectroscopy and Photophysical Behavior

Fluorescence spectroscopy provides insights into the fate of a molecule after it has been electronically excited. This compound and its parent compound, indoline, are fluorescent, meaning they can emit light after absorbing it. acs.orgacs.orgresearchgate.net This property makes them potential fluorescent probes for studying peptides and proteins. acs.orgacs.orgresearchgate.net

The photophysics of this compound are complex and involve several competing relaxation pathways from the excited state. researchgate.netrsc.orgrsc.orgresearchgate.net Time-resolved fluorescence experiments have been instrumental in unraveling these dynamics. researchgate.netrsc.orgrsc.org

The fluorescence decay of this compound often indicates the presence of at least two conformations in the ground state. acs.orgacs.orgresearchgate.net These conformations lead to different fluorescence lifetimes, with one having a short lifetime (less than 1 ns) and the other a longer lifetime (4-5 ns) in many solvents. acs.orgacs.orgresearchgate.net In water, the fluorescence decay has a component of 5.0 ns, which is stable over a pH range of 6-10. acs.orgacs.orgresearchgate.net

For related molecules like indole-2-carboxylic acid, excited-state proton transfer (ESPT) is a significant deactivation pathway. researchgate.netunina.it In this process, a proton can be transferred from the carboxylic acid group to the indole nitrogen in the excited state, leading to the formation of a zwitterionic species. unina.it This can result in dual fluorescence, with one emission band from the locally excited state and another from the proton-transferred state. researchgate.net

The absorption and fluorescence properties of this compound are sensitive to the pH of the surrounding environment. acs.orgacs.org This is due to the protonation and deprotonation of the carboxylic acid and the amine group.

At low pH (below 3), the carboxylic acid group is protonated. As the pH increases, the carboxylic acid deprotonates, leading to the formation of a zwitterion. acs.org This change is reflected in the absorption spectrum. The deprotonation of the amine group at higher pH also causes distinct changes in the absorption spectrum, similar to what is observed for aniline (B41778) and indoline. acs.org

The fluorescence of this compound also exhibits pH dependence. For instance, in a related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a change in pH from 3 to 7 in an aqueous solution results in a blue-shift of about 30 nm in the fluorescence spectrum. unina.it The ground- and excited-state acid dissociation constants (pKa) can be determined spectroscopically by monitoring these pH-dependent changes. acs.orgacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and studying the fragmentation patterns of this compound. The molecular weight of this compound is 163.17 g/mol . chemicalbook.comnih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition. For example, the calculated mass for the protonated molecule [M+H]⁺ of a derivative was found to be in close agreement with the experimentally observed value. nih.gov

The fragmentation pattern in mass spectrometry reveals characteristic losses of functional groups. For carboxylic acids, common fragmentations include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org In the mass spectrum of this compound, a prominent peak is observed at m/z 118, which corresponds to the loss of the carboxylic acid group. nih.gov This fragmentation provides structural information and helps in the identification of the compound. researchgate.netthermofisher.com

X-ray Diffraction for Crystalline Structure Analysis and Polymorphism

X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. These studies have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comiucr.orgpublish.csiro.auresearchgate.net For example, a study on a derivative, 5-methoxy-1H-indole-2-carboxylic acid, identified a new polymorph crystallizing in the monoclinic system with the space group P2₁/c. mdpi.com In this structure, molecules form cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed for derivatives of indole-2-carboxylic acid. mdpi.comnih.govrsc.org Different polymorphs can exhibit distinct physical properties. For instance, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the NH group of the indole ring acts as a hydrogen bond donor to the oxygen of the methoxy (B1213986) group, whereas in another polymorph, the acceptor is the oxygen of the carboxylic group. mdpi.com The study of polymorphism is crucial as it can impact the properties and applications of the compound. nih.gov

The table below presents crystallographic data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid: mdpi.com

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have been extensively used to complement experimental studies and provide deeper insights into the molecular properties of this compound.

DFT calculations are employed to predict various molecular properties, including geometry, electronic structure, and reactivity.

DFT calculations have been used to predict the molecular geometry of this compound and its derivatives, showing good agreement with experimental data from X-ray diffraction. mdpi.com These calculations help in understanding the conformational preferences of the molecule, such as the orientation of the carboxylic acid group relative to the indole ring.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. For a related compound, the HOMO-LUMO gap was calculated to be approximately 4.2 eV. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. lupinepublishers.com It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. lupinepublishers.com For indole derivatives, the MEP map highlights the electron-rich nature of the indole ring and the electron-withdrawing effect of the carboxylic acid group, which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations

Elucidation of Excited State Reaction Pathways

Computational studies, particularly those employing ab initio calculations, have been instrumental in exploring the excited state reaction pathways of this compound (I2CA) and its analogs. These studies aim to understand the complex photophysical and photochemical processes that occur after the molecule absorbs light.

The photophysics of indoles are known to be intricate and highly dependent on the molecule's specific structure and its surrounding environment. rsc.org For this compound, research has focused on its behavior in aqueous media, a critical aspect for its potential as a fluorescent probe in biological systems. rsc.orgacs.org

Theoretical treatments of the spectroscopic transitions of I2CA have been undertaken to complement experimental findings. acs.org These computational approaches explore the excited state reaction pathways of I2CA clusters with water molecules, providing insights into deactivation mechanisms. rsc.orgresearchgate.net Such combined spectroscopic and quantum-chemical investigations are powerful tools for unraveling the precise mechanisms of excited state deactivation. rsc.orgresearchgate.net

Studies have investigated the role of intramolecular proton transfer in the excited state of I2CA. researchgate.net These computational explorations of excited state reaction pathways help to build a comprehensive model of the molecule's behavior upon photoexcitation. rsc.orgresearchgate.net

Topological Assessments (LOL, RDG, ELF)

Topological analyses, including the Electron Localization Function (ELF), Localization-Oriented Locator (LOL), and Reduced Density Gradient (RDG), are powerful computational tools used to visualize and understand chemical bonding and non-covalent interactions within a molecule. For this compound and its derivatives, these methods provide detailed insights into the electronic structure and reactivity.

A comprehensive analysis of indole-2-carboxylic acid has utilized topological assessments to understand its antioxidant properties. researchgate.net These methods help to characterize the nature of chemical bonds and identify regions of high electron density, which are crucial for understanding the molecule's reactivity. researchgate.net The use of multi-wave function programs enables the calculation of ELF, LOL, and RDG, which are then used to analyze the molecule's structural and electronic properties. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with its target protein.

Prediction of Binding Interactions with Target Proteins

Molecular docking studies have been extensively used to predict the binding interactions of this compound derivatives with various protein targets. These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For instance, in the development of novel inhibitors for targets like the 14-3-3η protein, molecular docking was employed to design and screen a series of 1H-indole-2-carboxylic acid derivatives. nih.gov This approach helps in predicting the binding affinity and identifying key interactions between the ligand and the protein's active site. nih.gov Similarly, docking studies have been used to investigate the binding of indole derivatives to glucokinase receptors, providing insights into their potential as antidiabetic agents. benthamscience.com

In the context of HIV-1 integrase inhibitors, molecular docking-based virtual screenings have been performed to identify indole-2-carboxylic acid as a potent scaffold. mdpi.comnih.gov These studies predict the binding energy and conformation of the compounds within the active site of the enzyme. mdpi.com The results of these docking studies often guide further structural optimization to enhance binding affinity and inhibitory activity. mdpi.comnih.gov

The binding free energy, a key parameter obtained from docking simulations, helps in ranking potential inhibitors. For example, in a study on HIV-1 integrase inhibitors, all the lead compounds were found to bind effectively to the active site with binding energies lower than -12.9 kcal/mol. mdpi.com

Elucidation of Binding Modes (e.g., IDO1/TDO, HIV-1 Integrase)

Molecular docking is instrumental in elucidating the specific binding modes of this compound derivatives with their target enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.

IDO1/TDO: Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of IDO1 and TDO, which are important targets in cancer immunotherapy. nih.govsci-hub.sesci-hub.se Molecular docking simulations have been used to predict the binding modes of these compounds within the active sites of both IDO1 and TDO. nih.govuq.edu.auresearchgate.net These studies have shown that the carboxyl group of the indole-2-carboxylic acid scaffold is crucial for binding to key amino acid residues in the active site through electrostatic interactions. sci-hub.se The simulations provide insights that are valuable for the further structural optimization of these dual inhibitors. nih.govuq.edu.auresearchgate.net

HIV-1 Integrase: Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.govrsc.orgnih.gov Binding conformation analysis from molecular docking studies has revealed that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase. mdpi.comnih.govrsc.orgnih.gov Further analysis of the binding modes of optimized derivatives has shown that modifications, such as adding a long branch at the C3 position or a halogenated benzene ring at the C6 position, can enhance interactions with the hydrophobic cavity near the active site and with the viral DNA, respectively. mdpi.comnih.govrsc.orgnih.govrsc.org These detailed binding mode analyses provide a rationale for the observed inhibitory activities and guide the design of more potent inhibitors. mdpi.comnih.govrsc.orgnih.gov

Molecular Dynamics (MD) Simulations for System Stability and Binding Free Energy

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to assess the stability of protein-ligand complexes and to calculate the binding free energy, providing a more dynamic and realistic picture than static docking models.

MD simulations have been utilized to evaluate the stability of complexes formed between this compound derivatives and their target proteins. For instance, in the study of IDO1/TDO dual inhibitors, MD simulations were performed to predict the binding modes and assess the stability of the inhibitor-enzyme complexes. nih.govuq.edu.auresearchgate.net Similarly, for inhibitors of fructose-1,6-bisphosphatase (FBPase), MD simulations indicated that the binding of inhibitors enhanced the stability of the enzyme systems. mdpi.com

The root-mean-square deviation (RMSD) of the protein backbone is often monitored during MD simulations to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium. mdpi.com However, large fluctuations in RMSD could indicate instability or significant conformational changes in the protein upon ligand binding. researchgate.net

The binding free energy of protein-ligand complexes can be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.netmdpi.com This approach provides a more accurate estimation of the binding affinity compared to docking scores alone. For example, the MM-PBSA method was used to calculate the binding free energies of N-arylsulfonyl-indole-2-carboxamide derivatives with FBPase, revealing that van der Waals energy was a significant contributor to the favorable binding of the most potent compounds. mdpi.com In another study, the binding free energy of indole-2-carboxylic acid with the protein 2C9V was calculated to be 5.87 ± 2.03 kcal/mol using the MMPBSA method. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

A 3D-QSAR study using CoMFA was conducted on a series of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid analogues, which are antagonists of the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. acs.orgnih.gov The CoMFA model was used to guide the synthetic efforts to optimize the in vivo potency, duration of action, and binding activity of these compounds. acs.orgnih.gov The analysis led to the finding that incorporating a substituted aromatic group with an electron-withdrawing group or a heterocyclic group at a specific position resulted in compounds with improved affinity and potency. acs.org

Similarly, 3D-QSAR models, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors. mdpi.com These models showed good predictive ability and the contour maps generated from the analysis provided valuable information about the structure-activity relationships of these inhibitors. mdpi.com

Applications in Chemical Biology and Medicinal Chemistry

Scaffold for Rational Drug Design and Development

The rigid indoline (B122111) ring system provides a well-defined three-dimensional structure that is amenable to computational modeling and rational drug design. This has led to its use as a core scaffold in the development of new pharmaceuticals and as a key building block for complex therapeutic agents.

Design of Novel Indole-Based Pharmaceuticals

The indole (B1671886) nucleus is a prominent feature in many biologically active natural products and approved drugs, making it a "privileged scaffold" in medicinal chemistry. mdpi.com Indoline-2-carboxylic acid, as a derivative, serves as a crucial starting material for the synthesis of a wide array of indole-based compounds with therapeutic potential. mdpi.comchemimpex.com Its structure allows for modifications that can lead to compounds with enhanced biological activity and improved selectivity.

Researchers have successfully utilized indole-2-carboxylic acid derivatives to develop potent inhibitors for various biological targets. For instance, derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org Molecular docking studies have shown that the indole core can effectively chelate metal ions within the enzyme's active site, highlighting the scaffold's potential for developing new antiviral therapies. nih.govrsc.org Furthermore, indole-2-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing high selectivity and minimal cytotoxicity. nih.gov The rational design of these compounds often involves fragment-based approaches, incorporating structural motifs from other known bioactive molecules to enhance potency. nih.gov

Table 1: Examples of Indole-2-carboxylic Acid Derivatives in Drug Design
Derivative ClassTargetTherapeutic AreaKey Findings
Indole-2-carboxamidesMycobacterium tuberculosis MmpL3 transporterInfectious DiseasePotent growth inhibition of drug-sensitive strains with high selectivity over mammalian cells. nih.gov
Indole-2-carboxylic acid derivativesHIV-1 IntegraseAntiviralEffective inhibition of the strand transfer activity of the enzyme. nih.govrsc.org
Indoline-2-carboxamidesTrypanosoma bruceiAntiparasiticPotent antiproliferative activity against the parasite responsible for human African trypanosomiasis. acs.org
N-(substituted)phenylamide derivativesCancer Cell LinesOncologyShowed excellent antiproliferative activity against various cancer cell lines. researchgate.net

Building Block for Peptide-Based Therapeutic Agents

This compound is a valuable building block in the synthesis of peptide-based therapeutics. chemimpex.com Its incorporation into peptide sequences can confer unique structural properties and enhance biological activity. The use of Fmoc-L-indoline-2-carboxylic acid, a protected form of the amino acid, is common in solid-phase peptide synthesis, allowing for the creation of peptides with diverse functionalities. chemimpex.com

The rigid nature of the indoline ring helps to constrain the peptide backbone, which can lead to improved binding affinity and stability. This is particularly important in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. acs.org For example, this compound has been used as a starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. google.com

Utility in Peptide and Protein Research

Beyond its direct application in drug development, this compound serves as a powerful tool in peptide and protein research, enabling the study of protein structure and function.

As a Conformational Switch in Peptide Sequences

One of the most intriguing properties of (S)-indoline-2-carboxylic acid is its ability to act as a conformational switch in peptide sequences. wiley.comnih.gov It displays a significant tendency to adopt a cis amide bond conformation, particularly in polar solvents. acs.orgwiley.comnih.govnih.gov This is in contrast to proline, which generally prefers a trans conformation. acs.orgwiley.com This unique characteristic allows for the design of peptides with specific, predetermined secondary structures.

The ability to control the cis/trans isomerization of the peptide bond is crucial as it is often a rate-limiting step in protein folding. acs.org By strategically placing this compound residues within a peptide, researchers can induce turns and other secondary structures that might not be accessible with natural amino acids. However, the low reactivity and tendency of this amino acid to form diketopiperazines can present synthetic challenges. wiley.comnih.govresearchgate.net

Mimicking Proline in the Design of Stable Secondary Structures

(S)-Indoline-2-carboxylic acid is considered a mimetic of L-proline, as it incorporates a similar five-membered ring structure. acs.orgnih.gov This mimicry allows it to be used in the design of stable secondary structures, such as the rare polyproline I (PPI) helix, which is characterized by all-cis amide bonds. wiley.comacs.org Researchers have demonstrated that even short oligomers of (S)-indoline-2-carboxylic acid can form a stable PPI helix in polar solvents, a feat that is difficult to achieve with proline itself. acs.org

The fusion of an aromatic ring to the pyrrolidine (B122466) core in this compound further restricts its conformational flexibility compared to proline, leading to a higher preference for the cis state of the peptide bond. acs.org This makes it an excellent candidate for creating unusual and stable secondary structures like β-turns and β-hairpins. acs.orgwiley.com

Development of Fluorescent Probes for Biological Systems

This compound and its derivatives have shown promise in the development of fluorescent probes for studying biological systems. acs.orgresearchgate.net It can be considered a fluorescent analog of proline. acs.orgresearchgate.net The indole scaffold itself can serve as a pharmacophore, the part of a molecule responsible for its biological activity, in the design of these probes. acs.org

For example, a fluorescent probe for the Mcl-1 protein, a member of the Bcl-2 family involved in apoptosis, was developed using an indole-2-carboxylic acid pharmacophore. acs.org The probe was designed with an environment-sensitive fluorophore that exhibits an "off-on" mechanism, where its fluorescence increases upon binding to the hydrophobic pocket of the target protein. acs.org Such probes are valuable tools for high-throughput screening of potential drug candidates and for imaging biological processes in living cells. acs.org

Role in Asymmetric Synthesis and as Chiral Auxiliaries

This compound, particularly in its enantiomerically pure (S)-form, serves as a valuable building block and precursor in asymmetric synthesis. Its rigid bicyclic structure and inherent chirality make it an effective scaffold for creating chiral auxiliaries and ligands that can induce stereoselectivity in a variety of chemical transformations. These derivatives have been successfully employed to control the formation of new stereogenic centers in reactions such as alkylations, additions to carbonyls, and transition metal-catalyzed cross-couplings.

As Chiral Auxiliaries in Diastereoselective Reactions

Chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have proven effective in directing the stereochemical outcome of reactions by covalently attaching to a prochiral substrate. The steric hindrance and conformational rigidity of the indoline moiety guide the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

One notable application is in the diastereoselective alkylation of enolates. Researchers have synthesized chiral auxiliaries from (S)-indoline-2-carboxylic acid, such as 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline. diva-portal.org When these auxiliaries are converted into their corresponding propanoylamides and subsequently treated with a base to form an enolate, their reaction with alkylating agents like benzyl (B1604629) bromide and n-butyl iodide proceeds with high diastereoselectivity. diva-portal.org The yields for these reactions are consistently high, and the diastereomeric ratios (d.r.) achieved are impressive, ranging from moderate to excellent. diva-portal.org The use of additives such as lithium chloride (LiCl) can further enhance the stereoselectivity by coordinating with the enolate, leading to exceptionally high diastereomeric ratios. diva-portal.org

Table 1: Diastereoselective Alkylation of Propanoylamide Enolates Derived from (S)-Indoline-2-carboxylic Acid Auxiliaries

Auxiliary Alkylating Agent Additive Diastereomeric Ratio (d.r.) Yield (%)
2-[(S)-indolin-2-yl]propan-2-ol Benzyl bromide None 96:4 95
2-[(S)-indolin-2-yl]propan-2-ol n-Butyl iodide None 81:19 86
2-[(S)-indolin-2-yl]propan-2-ol Benzyl bromide LiCl 99.7:0.3 98
(S)-2-(2-methoxypropan-2-yl)indoline Benzyl bromide None 95:5 92
(S)-2-(2-methoxypropan-2-yl)indoline n-Butyl iodide None 84:16 90

Data sourced from a 2006 study on (S)-indoline-based chiral auxiliaries. diva-portal.org

Derivatives of (S)-indoline-2-carboxylic acid have also been fashioned into chiral auxiliaries for diastereoselective additions of organometallic reagents. For instance, chiral α-ketoamides prepared from (S)-2-methoxymethylindoline undergo highly diastereoselective additions with organometallic reagents, yielding α-hydroxyamides with diastereomeric excesses (de) of up to 99%. kaist.ac.kr Similarly, chiral hydrazones derived from (S)-indoline-2-carboxylic acid react with organolithium compounds to produce chiral hydrazines with up to 99% de. kaist.ac.kr These methods have been applied to the synthesis of natural products, such as (-)-coniine, which was synthesized with a high optical purity of 94% enantiomeric excess (ee). kaist.ac.kr

Another significant application involves the diastereoselective addition of trimethylsilylcyanide to aldehyde hydrazones derived from (S)-1-amino-2-methoxymethylindoline. In the presence of diethylaluminium chloride, this reaction yields chiral α-hydrazinonitriles with high optical yields, reaching up to 96% de. kaist.ac.kr

As Chiral Ligands in Enantioselective Catalysis

Beyond its use in stoichiometric amounts as a chiral auxiliary, this compound can also function as a chiral ligand in catalytic asymmetric reactions. In this role, it coordinates to a transition metal center, creating a chiral environment that enables the enantioselective transformation of a substrate.

A prominent example is its use in palladium-catalyzed Catellani-type reactions. Chiral this compound has been identified as a highly effective ligand for the enantioselective annulation of aryl iodides, alkenyl triflates, and conjugated vinyl iodides with 4-(bromomethyl)cyclohexanone. researchgate.netresearchgate.net This reaction directly assembles a variety of chiral all-carbon bridged ring systems. researchgate.netresearchgate.net The success of this transformation is attributed to the specific coordinating orientation of the amino acid ligand to the arylpalladium(II) intermediate, which dictates a high level of stereochemical control. researchgate.netresearchgate.net The reaction demonstrates broad substrate scope, tolerating various functional groups on the aryl iodide, and consistently delivers products with excellent enantioselectivity. researchgate.net

Table 2: Enantioselective Catellani-type Annulation using Chiral this compound as a Ligand

Aryl Iodide Substrate Yield (%) Enantiomeric Excess (ee %)
4-Iodo-N,N-dimethylaniline 85 96
1-Iodo-4-methoxybenzene 78 95
1-Iodo-4-fluorobenzene 75 94
Methyl 4-iodobenzoate 82 97
1-Iodonaphthalene 88 98

Data represents a selection of results from a study on highly enantioselective Catellani-type annulation. researchgate.net

The versatility of this compound and its derivatives as both chiral auxiliaries and ligands underscores their importance in the field of asymmetric synthesis. researchgate.net The ability to achieve high levels of stereocontrol in a range of reaction types makes this compound a valuable tool for chemists in the construction of complex, enantiomerically pure molecules.

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of indoline-2-carboxylic acid and its precursors, primarily indole-2-carboxylic acid, is a critical area for innovation. Future research will increasingly focus on methodologies that are not only efficient but also environmentally sustainable.

Key areas of development include:

Catalytic Hydrogenation: Researchers have developed practical hydrogen reduction processes using reusable catalysts, such as Pd-loaded Al-MCM-41, to synthesize indole-2-carboxylic acid. tandfonline.com This method is environmentally benign, offers an easy work-up, and produces a high-purity product. tandfonline.com Future work could optimize these catalysts for even greater efficiency and broader substrate scope.

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with ionic liquids has been shown to rapidly produce indole-2-carboxylic acid esters in excellent yields (up to 97%). researchgate.netscielo.br This approach offers significant advantages over conventional heating methods, including short reaction times, mild reaction conditions, and high efficiency. researchgate.netscielo.br Further exploration of different ionic liquids and microwave parameters could lead to even more rapid and scalable syntheses. scielo.br

Aqueous Synthesis: Performing reactions in water is a cornerstone of green chemistry. One-pot methods for synthesizing related hydrazone derivatives from benzofuran-2-carboxylic acid hydrazide and indoline-2,3-dione have shown the highest yields when water is used as the solvent. derpharmachemica.com Applying similar water-based strategies to the core synthesis of this compound itself is a promising research avenue.

Chiral Pool Synthesis: To create specific enantiomers, such as (S)-indoline-2-carboxylic acid, researchers have utilized a "chiral pool" approach starting from readily available chiral molecules like L-phenylalanine. researchgate.net This method avoids the need for expensive chiral catalysts or resolution steps and is expected to play a significant role in future syntheses of enantiomerically pure derivatives. researchgate.netwiley.com

Exploration of Undiscovered Therapeutic Applications

The this compound scaffold has already yielded compounds with diverse biological activities. However, its full therapeutic potential is far from exhausted. Future research is set to explore novel applications for its derivatives.

Emerging and potential therapeutic areas include:

Dual-Target Cancer Immunotherapy: Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.senih.gov These enzymes are key targets for cancer immunotherapy. nih.gov Since selectively inhibiting only IDO1 can lead to compensatory activation of TDO, dual inhibitors are of significant interest. sci-hub.se Future work will focus on optimizing these dual inhibitors for greater potency and selectivity. sci-hub.senih.gov

Novel Antiviral Agents: The scaffold is a promising starting point for developing new HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgrsc.org Drug resistance is a persistent challenge with existing antiviral therapies, creating a need for novel inhibitors. mdpi.com Derivatives of indole-2-carboxylic acid have shown significant inhibitory effects, with research indicating that structural optimizations can markedly increase potency. mdpi.comnih.gov

Antitubercular and Antimicrobial Agents: Indole-2-carboxamides have been rationally designed and evaluated for their activity against Mycobacterium tuberculosis. rsc.orgnih.gov Some analogues show high activity against drug-sensitive strains with minimal cytotoxicity, suggesting they can be fine-tuned for selective antitubercular activity. rsc.org The scaffold has also been identified in screens for inhibitors of other pathogens like Trypanosoma brucei, the causative agent of sleeping sickness. acs.orgnih.gov

Neurodegenerative and CNS Disorders: The parent compound, indole-2-carboxylic acid, is known to be a competitive antagonist of glycine's potentiation effect at the NMDA receptor and a strong inhibitor of lipid peroxidation. medchemexpress.com Furthermore, derivatives have been designed to cross the blood-brain barrier for potential use against paediatric glioblastoma, opening up avenues for treating various central nervous system (CNS) diseases. rsc.org

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for designing more effective drugs. Future research will employ advanced analytical and structural biology techniques to clarify these mechanisms.

Key research focuses will include:

HIV-1 Integrase Inhibition: The established mechanism for INSTI derivatives involves the indole (B1671886) core and the C2 carboxyl group chelating two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comrsc.orgrsc.orgnih.gov Future studies using techniques like cryo-electron microscopy, which has been used to analyze integrase, can provide higher-resolution insights into these interactions. rsc.org This will be vital for understanding and overcoming drug resistance mutations. mdpi.com

IDO1/TDO Binding: The binding modes of dual IDO1/TDO inhibitors have been predicted using molecular docking and molecular dynamics simulations. sci-hub.senih.gov Future work should focus on obtaining experimental structural data (e.g., via X-ray crystallography) of these inhibitors in complex with their target enzymes to validate and refine the computational models.

Induction of Apoptosis: A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells. nih.gov The most probable primary mechanism of action for these compounds is the inhibition of tubulin polymerization. nih.gov Advanced cell biology and biochemical assays will be needed to fully map the downstream signaling pathways activated by these compounds and confirm their precise interaction with the tubulin protein.

Conformational Control in Peptides: (S)-Indoline-2-carboxylic acid, as a proline mimetic, has a remarkable tendency to favor the cis amide bond conformation in peptides, which is opposite to proline's usual preference. wiley.comnih.gov This makes it a candidate for designing novel peptide secondary structures. wiley.com Advanced NMR spectroscopy and other biophysical techniques will be essential to elucidate how this conformational control is maintained within longer, more complex peptide sequences.

Computational Design and Optimization of Highly Selective Derivatives

In silico methods are becoming indispensable in modern drug discovery. For the this compound scaffold, computational chemistry will be a driving force in the design and optimization of new, highly selective therapeutic agents.

Future computational strategies will involve:

Structure-Based Virtual Screening: As successfully used to identify the indole-2-carboxylic acid scaffold for HIV-1 integrase inhibitors, molecular docking-based virtual screening of large compound libraries will continue to be a key tool for discovering new applications for this core structure. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations have been used to predict the binding modes and stability of this compound derivatives in the active sites of enzymes like IDO1 and TDO. sci-hub.senih.gov Future research will leverage longer and more sophisticated MD simulations to better understand the dynamic nature of protein-ligand interactions, predict binding affinities more accurately, and rationalize structure-activity relationships (SAR).

SAR-Guided Optimization: Extensive SAR studies have been conducted for various therapeutic targets, modifying substitutions on the indole ring and other positions to enhance potency. sci-hub.semdpi.comnih.gov For example, in HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core improved interaction with a hydrophobic cavity in the enzyme's active site. mdpi.com Future computational work will build on these SAR findings, using quantitative structure-activity relationship (QSAR) models to predict the activity of novel designs before their synthesis, thereby streamlining the optimization process.

Data Table: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives

Compound IDTarget(s)Activity TypeValueSource
9o-1 IDO1 / TDOIC₅₀1.17 µM / 1.55 µM sci-hub.senih.gov
9p-O IDO1 / TDOIC₅₀Double-digit nM sci-hub.senih.gov
9a-17 IDO1 / TDOIC₅₀2.72 µM / 3.48 µM sci-hub.se
20a HIV-1 IntegraseIC₅₀0.13 µM mdpi.comnih.gov
17a HIV-1 IntegraseIC₅₀3.11 µM rsc.orgrsc.org
8g M. tuberculosis H37RvMIC0.32 µM rsc.org
9a AT/RT Cells (BT12)IC₅₀0.89 µM nih.gov
9a AT/RT Cells (BT16)IC₅₀1.81 µM nih.gov
9b T47D Breast Cancer CellsEC₅₀0.1 µM nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the speed and efficiency of drug discovery. For a well-explored scaffold like this compound, these technologies can uncover new patterns and predict properties in ways that transcend human intuition.

Future applications of AI/ML include:

Predictive Activity Modeling: ML models, including deep neural networks (DNN), random forests, and support vector machines, can be trained on existing data from synthesized this compound derivatives to predict the biological activity of new, virtual compounds. semanticscholar.org This allows for the rapid screening of vast chemical spaces to identify promising candidates for specific targets. Researchers have already begun crafting ML models using natural language processing (NLP)-based embeddings and 2D fingerprints to predict the activity of indole derivatives. scilit.net

De Novo Drug Design: Generative AI models can be used to design entirely new this compound derivatives with desired properties. By learning from the chemical features of known active and inactive compounds, these models can propose novel structures optimized for potency, selectivity, and favorable pharmacokinetic profiles.

Property Prediction: Beyond predicting target activity, AI/ML models can forecast a compound's physicochemical properties, metabolic stability, and potential for blood-brain barrier penetration. acs.orgnih.gov This multi-parameter optimization is critical for selecting candidates with a higher probability of success in later stages of drug development.

Accelerating Synthesis Planning: AI tools can also assist in planning the synthesis of novel derivatives by predicting reaction outcomes and suggesting optimal, green synthetic routes, thereby integrating the discovery and development phases more closely.

Q & A

Q. What are the most common synthetic routes for producing enantiomerically pure (S)-indoline-2-carboxylic acid, and how do they address stereochemical challenges?

Enantioselective synthesis of (S)-indoline-2-carboxylic acid often leverages chiral pool strategies. For example, L-phenylalanine serves as a chiral precursor due to its structural similarity to the target molecule. A thermally driven intramolecular cyclization of nitro-substituted L-phenylalanine derivatives in water at 180°C yields 6-nitro-(S)-indoline-2-carboxylic acid with >99% enantiomeric excess (e.e.). This method avoids racemization by minimizing harsh reaction conditions and using water as a green solvent . Alternative routes include enzymatic resolution using camphorsulfonic acid or phenylglycinol, which selectively crystallize the desired enantiomer .

Q. How is the purity and stereochemical integrity of indoline-2-carboxylic acid validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with chiral stationary phases is standard for assessing e.e. (e.g., retention time comparison of enantiomers). Physical characterization includes melting point analysis (e.g., 168°C with decomposition for racemic forms) and spectroscopic methods like 1H NMR^1 \text{H NMR}. For example, distinct splitting patterns in the indoline ring protons confirm stereochemical preservation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as harmful (Xn) with hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Key precautions include:

  • Use of N95 masks, gloves, and eye protection to avoid inhalation or contact.
  • Immediate washing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How do computational models like density functional theory (DFT) elucidate reaction mechanisms in this compound synthesis?

DFT calculations reveal that intramolecular cyclization of nitro-L-phenylalanine derivatives is thermodynamically favored over side reactions. The energy barrier for cyclization is ~20 kcal/mol lower than intermolecular pathways, explaining the high regioselectivity. Solvent effects (e.g., water’s dielectric constant) are modeled to optimize reaction kinetics .

Q. What methodologies resolve contradictions in stereochemical outcomes during Curtius rearrangements of this compound derivatives?

Racemization during Curtius rearrangements (e.g., in pipecolic acid derivatives) is mitigated by adjusting reaction conditions. For (S)-indoline-2-carboxylic acid, steric hindrance from the fused indoline ring stabilizes the transition state, preserving e.e. (>99%). HPLC and polarimetry ([α]D = −10) confirm stereochemical integrity post-reaction .

Q. How does the SMD solvation model predict solubility and solvation free energy of this compound in non-aqueous solvents?

The SMD model integrates solvent dielectric constants, surface tensions, and solute electron density to calculate solvation free energies. For this compound in acetonitrile (ε = 37.5), predicted solubility aligns with experimental data (±1.0 kcal/mol error). This guides solvent selection for reactions requiring high solubility, such as peptide couplings .

Q. What analytical strategies address discrepancies in biological activity data for this compound derivatives?

Combination index (CI) analysis via median-effect equations quantifies synergism/antagonism in drug combinations. For example, this compound derivatives tested in breast cancer cell lines (MCF-7, MDA-MB-231) show CI values <1 (synergism) when paired with taxanes, resolved via dose-response curve shifts .

Q. How are Ullmann coupling reactions optimized for synthesizing nitro-substituted this compound derivatives?

Copper-catalyzed Ullmann reactions (CuCl, K2_2CO3_3) in water achieve 90.5% yield for 6-nitro-(S)-indoline-2-carboxylic acid. Key parameters:

  • Temperature: 80°C to prevent decarboxylation.
  • Ligand-free conditions to avoid side reactions.
  • Real-time monitoring via TLC to halt reaction at 90% conversion .

Methodological Tables

Parameter Optimized Value Reference
Intramolecular cyclization180°C, 6h in H2_2O
Ullmann coupling yield90.5% (CuCl, K2_2CO3_3)
SMD solvation error (acetonitrile)±1.0 kcal/mol
HPLC e.e. validation>99.5% retention time match

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.